Product packaging for 2-Hydroxy Nevirapine-d3(Cat. No.:)

2-Hydroxy Nevirapine-d3

Cat. No.: B12419583
M. Wt: 285.32 g/mol
InChI Key: LFZSOJABLBVGRJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy Nevirapine-d3 (CAS Number: 1329834-05-0) is a deuterium-labeled stable isotope of the 2-hydroxy metabolite of Nevirapine. It serves as a critical internal standard in quantitative bioanalysis, specifically for ensuring accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Researchers utilize this compound for the simultaneous quantification of Nevirapine and its metabolites, such as 2-hydroxynevirapine and 3-hydroxynevirapine, in biological matrices like hair . The application of this labeled standard is essential in studying long-term adherence to antiretroviral therapy in HIV-positive patients, as it helps account for variability during sample processing and analysis . The compound is also relevant in investigative toxicology research for understanding the complex metabolic pathways of Nevirapine, which are associated with idiosyncratic drug reactions . This compound is presented as a pale yellow solid with a molecular formula of C 15 H 11 D 3 N 4 O 2 and a molecular weight of 285.32 g/mol . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O2 B12419583 2-Hydroxy Nevirapine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N4O2

Molecular Weight

285.32 g/mol

IUPAC Name

2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione

InChI

InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3

InChI Key

LFZSOJABLBVGRJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3

Canonical SMILES

CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Hydroxy Nevirapine-d3, a deuterated analog of a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648). This document details the analytical methodologies, quantitative data, and logical workflows used to confirm the molecular structure of this isotopically labeled compound, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Nevirapine is a key antiretroviral medication used in the treatment of HIV-1 infection. Its metabolism in humans is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. Among these, 2-hydroxynevirapine is a significant phase I metabolite. For accurate quantification of 2-hydroxynevirapine in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential to ensure the precision and accuracy of bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The definitive structural confirmation of this standard is paramount for its reliable use.

This guide outlines the structure elucidation process, focusing on the integrated use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complemented by a logical workflow for synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy Nevirapine and its deuterated analog is presented in Table 1.

Table 1: Physicochemical Data for 2-Hydroxy Nevirapine and this compound

Property2-Hydroxy NevirapineThis compound
Molecular Formula C₁₅H₁₄N₄O₂[1]C₁₅H₁₁D₃N₄O₂
Monoisotopic Mass 282.1117 g/mol [1]285.1306 g/mol
CAS Number 254889-31-1[1]1329834-05-0

Synthesis and Isotopic Labeling

While a detailed, publicly available synthesis protocol for this compound is not readily found in the literature, a logical synthetic approach can be inferred from the known synthesis of Nevirapine and its analogs. The synthesis would likely involve the introduction of the deuterium (B1214612) atoms at the methyl group of a suitable precursor before the formation of the final hydroxylated diazepine (B8756704) ring system.

A plausible synthetic workflow is illustrated in the following diagram:

G General Synthetic Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Ring Formation and Hydroxylation cluster_2 Final Product Start Deuterated Methylating Agent (e.g., CD3I) Precursor Synthesis of Deuterated Picoline Precursor Start->Precursor Introduction of d3-methyl group Coupling Coupling with Nicotinic Acid Derivative Precursor->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Hydroxylation Hydroxylation at C2-position Cyclization->Hydroxylation Purification Purification and Characterization Hydroxylation->Purification Final_Product This compound Purification->Final_Product

Caption: A conceptual workflow for the synthesis of this compound.

Structure Elucidation via Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural confirmation of this compound, providing information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

AnalyteAdductCalculated m/zObserved m/z
2-Hydroxy Nevirapine[M+H]⁺283.1189283.1190
This compound[M+H]⁺286.1378286.1378[2]

The observed mass shift of +3.0189 Da between the deuterated and non-deuterated compounds is consistent with the presence of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides structural information through the fragmentation of a selected precursor ion. The comparison of the fragmentation patterns of 2-Hydroxy Nevirapine and its d3-analog is critical to confirm the location of the deuterium labels.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Detection: The instrument is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

A key diagnostic fragmentation for 2-hydroxynevirapine involves the precursor ion at m/z 283.0, which fragments to a product ion at m/z 161.2[3]. The fragmentation of the deuterated analog would be expected to show a corresponding shift in the precursor ion and potentially in some fragment ions, depending on whether the deuterium-labeled portion of the molecule is retained in the fragment.

Table 3: Key MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2-Hydroxy Nevirapine283.0[3]161.2[3]
This compound286.1Expected to be similar if the d3-methyl group is not in the fragment

The logical workflow for MS-based structure elucidation is depicted below:

G Mass Spectrometry-Based Structure Elucidation Workflow Sample_Intro Sample Infusion/LC Injection HRMS High-Resolution MS (Accurate Mass Determination) Sample_Intro->HRMS MSMS Tandem MS (Fragmentation Analysis) Sample_Intro->MSMS Data_Analysis Data Analysis and Comparison HRMS->Data_Analysis Elemental Composition MSMS->Data_Analysis Fragmentation Pattern Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation Confirmation of Mass and Deuterium Location

Caption: Workflow for the structural elucidation using mass spectrometry.

Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides strong evidence for the molecular weight and elemental composition, NMR spectroscopy is indispensable for the unambiguous determination of the molecular structure, including the precise location of the deuterium atoms.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. The integration of the remaining proton signals would be consistent with the rest of the molecular structure.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of the deuterated analog, the carbon of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the case of a CD₃ group, often appearing as a broad, less intense signal). The chemical shift of this carbon will also be slightly different from that of the CH₃ group in the non-deuterated compound due to the isotopic effect.

Table 4: Expected NMR Data Comparison

Nucleus2-Hydroxy NevirapineThis compound
¹H NMR Signal for -CH₃ protons presentSignal for -CH₃ protons absent/greatly diminished
¹³C NMR Singlet for -CH₃ carbon presentMultiplet for -CD₃ carbon present with isotopic shift

The following diagram illustrates the logic of using NMR for structural confirmation:

G NMR-Based Structure Elucidation Logic 1H_NMR ¹H NMR Analysis Comparison Comparison with Non-deuterated Analog 1H_NMR->Comparison Absence of -CH₃ signal 13C_NMR ¹³C NMR Analysis 13C_NMR->Comparison Presence of -CD₃ multiplet 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Comparison Correlation of other protons and carbons Structure_Confirmed Unambiguous Structure and Deuterium Position Confirmed Comparison->Structure_Confirmed

Caption: Logical flow for confirming the structure using NMR spectroscopy.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the incorporation of three deuterium atoms. Tandem mass spectrometry provides crucial information about the fragmentation pattern, which, when compared to the non-deuterated standard, helps to localize the isotopic label. Finally, ¹H and ¹³C NMR spectroscopy offer definitive proof of the overall molecular structure and the precise location of the deuterium atoms on the methyl group. This rigorous characterization ensures the suitability of this compound as a reliable internal standard for bioanalytical applications, contributing to the accurate assessment of Nevirapine's metabolism and pharmacokinetics in clinical and research settings.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Nevirapine-d3, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine (B1678648). This document details a plausible synthetic pathway, experimental protocols, and characterization data, intended to support research and development in drug metabolism, pharmacokinetics, and analytical standard development.

Introduction

Nevirapine is a cornerstone of antiretroviral therapy, but its clinical use can be limited by adverse effects, including hepatotoxicity. The metabolism of nevirapine is complex, involving several cytochrome P450-mediated hydroxylations. The 2-hydroxy metabolite is one of the identified products of this metabolic pathway. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and drug metabolism studies, enabling precise quantification in biological matrices. This guide outlines a synthetic approach based on established chemical principles for pyridine (B92270) ring construction and functionalization, followed by methods for its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent approach, involving the coupling of two key pyridine intermediates, followed by cyclization. The introduction of the deuterium-labeled methyl group is proposed to occur at an early stage of the synthesis of one of the key intermediates.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursor1 Synthesis of Intermediate A cluster_precursor2 Synthesis of Intermediate B cluster_coupling Coupling and Cyclization A1 2-Amino-4-picoline A2 Nitration A1->A2 A3 2-Amino-4-methyl-3-nitropyridine A2->A3 A4 Chlorination A3->A4 A5 2-Chloro-4-methyl-3-nitropyridine A4->A5 A6 Reduction A5->A6 A7 2-Chloro-3-amino-4-(methyl-d3)-pyridine (CAPIC-d3) A6->A7 C1 Coupling A7->C1 B1 2-Chloronicotinic acid B2 Reaction with Cyclopropylamine B1->B2 B3 2-(Cyclopropylamino)nicotinic acid B2->B3 B3->C1 C2 Intermediate Amide C1->C2 C3 Intramolecular Cyclization C2->C3 C4 This compound C3->C4 Metabolism_Pathway Nevirapine Nevirapine Hydroxylation Oxidative Metabolism Nevirapine->Hydroxylation CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) CYP450->Hydroxylation Metabolite_2OH 2-Hydroxy Nevirapine Hydroxylation->Metabolite_2OH Metabolite_3OH 3-Hydroxy Nevirapine Hydroxylation->Metabolite_3OH Metabolite_12OH 12-Hydroxy Nevirapine Hydroxylation->Metabolite_12OH PhaseII Phase II Conjugation (Glucuronidation, Sulfation) Metabolite_2OH->PhaseII Metabolite_3OH->PhaseII Metabolite_12OH->PhaseII Excretion Excretion PhaseII->Excretion

2-Hydroxy Nevirapine-d3 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy Nevirapine-d3

Introduction

This compound is the deuterated form of 2-Hydroxy Nevirapine (B1678648), a primary active metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The hydroxylation of Nevirapine at the 2-position is a key step in its metabolism, primarily mediated by the cytochrome P450 enzyme, CYP3A.[1][2] Understanding the physicochemical properties of this deuterated metabolite is crucial for researchers in drug development, particularly for its use as an internal standard in pharmacokinetic and metabolic studies. Deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical behavior of the molecule.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visualizes its metabolic pathway.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated parent compound for comparison.

Table 1: General and Chemical Properties

PropertyValue (this compound)Value (2-Hydroxy Nevirapine)
Chemical Formula C₁₅H₁₁D₃N₄O₂[3][4]C₁₅H₁₄N₄O₂[5]
Molecular Weight 285.32 g/mol [3][4]282.30 g/mol [5]
Monoisotopic Mass 285.1305 g/mol 282.1117 g/mol [5]
CAS Number 1329834-05-0[4]254889-31-1[3][4][5]
Synonyms 5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one[3][4]Nevirapine metabolite M2[5]

Table 2: Computed Physicochemical Properties

PropertyValue (2-Hydroxy Nevirapine)Reference
XLogP3 0.5[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 1[5]
Topological Polar Surface Area 74.3 Ų[5]
pKa (Parent Drug: Nevirapine) 2.8[6][7]

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver. The formation of 2-Hydroxy Nevirapine is a significant pathway, which can lead to further biotransformation. The following diagram illustrates this metabolic sequence.

Nevirapine Metabolism Nevirapine Nevirapine Hydroxy_Nevirapine 2-Hydroxy Nevirapine Nevirapine->Hydroxy_Nevirapine CYP3A Mediated Oxidation Quinone_Imine Quinone-Imine Intermediate (Reactive Electrophile) Hydroxy_Nevirapine->Quinone_Imine Further Oxidation Glucuronide 2-Hydroxynevirapine Glucuronide Hydroxy_Nevirapine->Glucuronide Glucuronidation (Phase II Metabolism)

Caption: Metabolic activation of Nevirapine to its 2-hydroxy metabolite and subsequent pathways.

Experimental Protocols

The determination of physicochemical properties for an active pharmaceutical ingredient (API) like this compound follows standardized analytical procedures.

Solubility Determination

The equilibrium solubility of an API is a critical parameter influencing its bioavailability.

  • Methodology: The shake-flask method is commonly employed. An excess amount of the compound is added to a specific solvent system (e.g., distilled water, phosphate (B84403) buffer at various pH levels). The suspension is agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered through a sub-micron filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique, most commonly UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

Thermal Analysis (Melting Point)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal characteristics, such as polymorphism.

  • Methodology: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.[8][9]

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the behavior of a compound in different pH environments, such as the gastrointestinal tract.

  • Methodology: Potentiometric titration is a standard method. A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added. The pKa is determined from the titration curve, typically corresponding to the pH at which the compound is 50% ionized.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for structural confirmation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure of the molecule, confirming the position of the hydroxyl group and the deuterium-labeled methyl group.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, providing a characteristic "fingerprint."[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and the successful incorporation of deuterium atoms. Tandem MS (MS/MS) is used to study fragmentation patterns, which further aids in structural verification.[5]

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for investigating the solid-state nature of a compound, distinguishing between crystalline and amorphous forms.

  • Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles (2θ). The detector measures the intensity of the diffracted X-rays as a function of the angle. The resulting diffraction pattern is unique to a specific crystalline form and can be used to identify polymorphs.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

Physicochemical Characterization Workflow cluster_structural cluster_solid_state cluster_phys_prop start API Sample (this compound) structural Structural Confirmation start->structural solid_state Solid-State Analysis start->solid_state phys_prop Physical Properties start->phys_prop nmr NMR structural->nmr ms Mass Spec structural->ms ftir FTIR structural->ftir xprd XRPD solid_state->xprd dsc DSC (Melting Point) solid_state->dsc solubility Solubility phys_prop->solubility pka pKa phys_prop->pka report Comprehensive Characterization Report nmr->report ms->report ftir->report xprd->report dsc->report solubility->report pka->report

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.

References

2-Hydroxy Nevirapine-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Nevirapine-d3, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document is intended for use by researchers, scientists, and drug development professionals, offering comprehensive data on its analysis, relevant biological pathways, and experimental workflows.

Certificate of Analysis (Representative)

The following table summarizes the typical data found in a Certificate of Analysis for this compound, a reference standard for research and analytical purposes.

TestSpecificationResult
Appearance White to off-white solidConforms
Solubility Soluble in Methanol or DMSOConforms
Identity (¹H-NMR) Conforms to structureConforms
Identity (MS) Conforms to structureConforms
Purity (HPLC) ≥ 98.0%99.5%
Isotopic Purity (d3) ≥ 99%99.6%
Water Content (Karl Fischer) ≤ 1.0%0.2%
Residual Solvents (GC-HS) Meets USP <467> requirementsConforms
Assay (by HPLC, as is) 95.0% - 105.0%99.2%

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for the determination of the purity and assay of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM Ammonium Acetate, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • System Suitability:

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Trace Analysis

This method is employed for the confirmation of identity and for the quantification of trace levels of this compound in biological matrices.[1]

  • Instrumentation: A triple quadrupole LC-MS/MS system.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC method, often with a faster gradient to reduce run time.

  • Mass Spectrometry Parameters:

    • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion.

    • Collision Energy: Optimized for the specific precursor-product ion transition.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction is typically performed prior to analysis.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the correct positioning of the deuterium (B1214612) label.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4).

  • Procedure: A standard ¹H-NMR spectrum is acquired. The absence of a proton signal at the expected position of deuteration and the integration values of the remaining protons confirm the structure and isotopic labeling.

Visualizations

The following diagrams illustrate key pathways and workflows related to 2-Hydroxy Nevirapine.

Nevirapine_Metabolism Nevirapine Nevirapine Metabolite_2OH 2-Hydroxy Nevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxy Nevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxy Nevirapine Nevirapine->Metabolite_8OH CYP3A4, CYP2D6 Metabolite_12OH 12-Hydroxy Nevirapine Nevirapine->Metabolite_12OH CYP3A4, CYP2D6 Glucuronide Glucuronide Conjugates Metabolite_2OH->Glucuronide UGT Metabolite_3OH->Glucuronide Metabolite_8OH->Glucuronide Metabolite_12OH->Glucuronide

Metabolic pathway of Nevirapine to its hydroxylated metabolites.

The metabolism of Nevirapine is primarily hepatic, involving several cytochrome P450 (CYP) enzymes.[1][2] Nevirapine is metabolized to various hydroxylated metabolites, including 2-hydroxynevirapine, which is primarily formed by the action of CYP3A4.[2] Other major metabolites include 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine, formed by different CYP isoforms. These hydroxylated metabolites are then typically conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that are excreted in the urine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive 2-Hydroxy Nevirapine-d3 Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis (Purity, Assay) Dissolution->HPLC LCMS LC-MS/MS Analysis (Identity) Dissolution->LCMS NMR NMR Analysis (Structure) Dissolution->NMR Integration Peak Integration & Quantification HPLC->Integration Interpretation Spectral Interpretation LCMS->Interpretation NMR->Interpretation Report Generate Certificate of Analysis Integration->Report Interpretation->Report

Analytical workflow for the quality control of this compound.

The analytical workflow for a reference standard of this compound begins with careful sample preparation, including accurate weighing and dissolution. Following this, a suite of instrumental analyses is performed. HPLC is utilized for determining purity and assay, while LC-MS/MS confirms the identity and mass. NMR spectroscopy provides detailed structural information and confirms the location of the deuterium label. Finally, the data from these analyses are processed, interpreted, and compiled to generate a comprehensive Certificate of Analysis, ensuring the quality and suitability of the reference standard for its intended use.

References

2-Hydroxy Nevirapine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Nevirapine-d3 is the deuterated form of 2-Hydroxy Nevirapine (B1678648), a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Nevirapine is a cornerstone medication in the treatment of HIV-1 infection. The introduction of three deuterium (B1214612) atoms into the 2-Hydroxy Nevirapine structure renders it an ideal internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the endogenous analyte, but distinct mass, allow for precise and accurate quantification of 2-Hydroxy Nevirapine in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, metabolism, and application in experimental protocols.

Core Data Presentation

Chemical and Physical Properties
PropertyValueReference
Chemical Name 11-Cyclopropyl-5,11-dihydro-2-hydroxy-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-oneInferred from 3-Hydroxy Nevirapine-d3 structure
Molecular Formula C₁₅H₁₁D₃N₄O₂[3]
Molecular Weight 285.32 g/mol [3]
CAS Number 254889-31-1 (unlabeled)[3]
Appearance White to off-white solid (presumed)General knowledge
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724)General knowledge
Quantitative Analytical Data
ParameterMatrixMethodValueReference
Lower Limit of Quantification (LLOQ) for 2-Hydroxy NevirapineHuman PlasmaLC/MS/MS1 ng/mL[4]
Lower Limit of Quantification (LLOQ) for 2-Hydroxy NevirapineHuman HairLC-MS/MS6 pg/mg[5]
Limit of Detection (LOD) for 2-Hydroxy NevirapineHuman HairLC-MS/MS2 pg/mg[5]
Mass Transition (m/z) for 2-Hydroxy Nevirapine (Precursor → Product)Baboon SerumLC/MS/MS283.0 → 161.2[6]
Pharmacokinetic Parameters of Nevirapine Metabolites

The following table summarizes pharmacokinetic parameters for Nevirapine and its hydroxylated metabolites from a study in HIV-negative African American adults after a single 200 mg oral dose.

ParameterNevirapine2-Hydroxynevirapine3-Hydroxynevirapine8-Hydroxynevirapine12-Hydroxynevirapine
Cmax (ng/mL) 1559 (1016-2180)20 (14-36)16 (12-25)11 (8-16)48 (32-108)
Tmax (hr) 4 (2-6)8 (4-24)8 (4-24)8 (4-24)8 (4-24)
AUC (ng·hr/mL) 134,800 (83,100-269,900)1,490 (980-3,100)1,180 (820-2,010)820 (560-1,280)3,940 (2,330-9,910)
Half-life (hr) 99 (53-217)85 (46-198)79 (49-165)83 (48-187)90 (51-201)

Values are presented as median (range). Data extracted from[1].

Experimental Protocols

Synthesis of this compound

Stage 1: Synthesis of a Precursor for 2-Hydroxy Nevirapine

The synthesis of the core structure would likely follow established methods for creating the dipyridodiazepine ring system of Nevirapine, with modifications to introduce the hydroxyl group at the 2-position. This could involve the condensation of a substituted aminopyridine with a suitable pyridine (B92270) derivative.[1][7][8]

Stage 2: Introduction of the Deuterated Methyl Group

The introduction of the trideuteriomethyl (-CD₃) group is a critical step. This is typically achieved by using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄), to alkylate a suitable precursor. For instance, a precursor molecule lacking the 4-methyl group could be synthesized and then methylated using the deuterated reagent.

General Deuteration Principle:

Deuterated internal standards are synthesized to be chemically identical to the analyte, with the exception of the isotopic substitution. The position of the deuterium atoms is chosen to be stable and not prone to exchange under analytical conditions. The methyl group is a common site for deuteration in drug molecules.

Quantification of 2-Hydroxy Nevirapine in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general method for the analysis of 2-Hydroxy Nevirapine in plasma, adapted from established procedures for Nevirapine and its metabolites.[4][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing a known concentration of this compound (e.g., 10 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 2-Hydroxy Nevirapine: m/z 283.1 → [Product Ion] (e.g., 161.2 as seen in baboon studies[6])

      • This compound: m/z 286.1 → [Corresponding Product Ion]

    • Instrumentation: A triple quadrupole mass spectrometer.

3. Data Analysis

  • Quantify the concentration of 2-Hydroxy Nevirapine by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of 2-Hydroxy Nevirapine spiked into the same biological matrix.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nevirapine_Metabolism Nevirapine Nevirapine Enzyme CYP3A4 Nevirapine->Enzyme Metabolite 2-Hydroxy Nevirapine PhaseII Glucuronidation (Phase II Metabolism) Metabolite->PhaseII Enzyme->Metabolite Oxidation Excretion Urinary Excretion PhaseII->Excretion

Caption: Metabolic pathway of Nevirapine to 2-Hydroxy Nevirapine.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with 2-Hydroxy Nevirapine-d3 (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Quantification (Analyte/IS Peak Area Ratio) MS->Quantify Calibrate Calibration Curve Generation Quantify->Calibrate PK Pharmacokinetic Analysis Calibrate->PK

Caption: Experimental workflow for a pharmacokinetic study using a deuterated internal standard.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Nevirapine (B1678648) and the implications of its deuteration, leading to the formation of metabolites such as 2-Hydroxy Nevirapine-d3. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination antiretroviral therapy for HIV-1. Its metabolism, primarily mediated by cytochrome P450 enzymes, is a critical determinant of its efficacy and toxicity profile. The strategic substitution of hydrogen with deuterium (B1214612) (a process known as deuteration) in Nevirapine has been explored to modulate its metabolic fate. This guide delves into the pharmacological effects of this modification, with a focus on the generation and significance of this compound. We will explore the core mechanism of HIV-1 reverse transcriptase inhibition, the metabolic pathways of Nevirapine, the influence of deuteration on these pathways, and the experimental methodologies used to elucidate these processes.

Nevirapine's Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Nevirapine exerts its anti-HIV-1 effect by non-competitively inhibiting the viral enzyme, reverse transcriptase (RT).[1][2][3] This enzyme is crucial for the replication of the HIV-1 virus, as it transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind to the active site of the RT enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the active site.[3] This binding induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the p66 subunit of the enzyme, thereby inhibiting its DNA polymerase activity.[1][3]

The key features of Nevirapine's mechanism of action are:

  • Non-competitive Inhibition: Nevirapine does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding to the RT enzyme.[1]

  • Allosteric Binding: It binds to a site distinct from the active site, causing a change in the enzyme's shape and function.[3]

  • High Specificity for HIV-1 RT: Nevirapine is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human DNA polymerases.[2]

The interaction between Nevirapine and the NNRTI-binding pocket is illustrated in the following signaling pathway diagram.

cluster_0 HIV-1 Reverse Transcriptase Inhibition by Nevirapine Nevirapine Nevirapine NNRTI_Pocket NNRTI-Binding Pocket (Allosteric Site) Nevirapine->NNRTI_Pocket Binds to RT HIV-1 Reverse Transcriptase (RT) Conformational_Change Conformational Change in RT RT->Conformational_Change Induces Inhibition Inhibition of DNA Polymerase Activity Conformational_Change->Inhibition Viral_Replication_Blocked Viral DNA Synthesis Blocked Inhibition->Viral_Replication_Blocked cluster_1 Nevirapine Metabolism Nevirapine Nevirapine Metabolites Hydroxylated Metabolites Nevirapine->Metabolites CYP3A4, CYP2B6 Two_Hydroxy 2-Hydroxy Nevirapine Metabolites->Two_Hydroxy Three_Hydroxy 3-Hydroxy Nevirapine Metabolites->Three_Hydroxy Eight_Hydroxy 8-Hydroxy Nevirapine Metabolites->Eight_Hydroxy Twelve_Hydroxy 12-Hydroxy Nevirapine Metabolites->Twelve_Hydroxy Glucuronide 2-Hydroxy Nevirapine Glucuronide Two_Hydroxy->Glucuronide Glucuronidation Excretion Urinary Excretion Glucuronide->Excretion cluster_2 Impact of Nevirapine Deuteration Deuterated_NVP Deuterated Nevirapine (e.g., 12-d3-NVP) Metabolic_Shift Metabolic Shift Deuterated_NVP->Metabolic_Shift Increased_2OH Increased Formation of 2-Hydroxy Nevirapine Metabolic_Shift->Increased_2OH Formation_d3 Formation of This compound Increased_2OH->Formation_d3 Analytical_Standard Use as Analytical Standard Formation_d3->Analytical_Standard cluster_3 Experimental Workflow: HIV-1 RT Inhibition Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Template-Primer, dNTPs, HIV-1 RT) Start->Prepare_Mixture Add_Inhibitor Add Serial Dilutions of Test Compound Prepare_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify DNA Synthesis Terminate->Quantify Analyze Analyze Data (Calculate % Inhibition, IC50) Quantify->Analyze End End Analyze->End

References

2-Hydroxy Nevirapine-d3 supplier specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy Nevirapine-d3 Supplier Specifications

This technical guide provides a detailed overview of the typical supplier specifications for this compound, a critical deuterated metabolite of Nevirapine (B1678648). Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. The deuterated form, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods.

This document is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized reference standards for their work.

Chemical and Physical Specifications

The fundamental properties of this compound are summarized below. These specifications are compiled from various chemical suppliers and provide a baseline for product identity and quality.

Specification Value Source(s)
IUPAC Name 5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one[1][2]
CAS Number 1329834-05-0[1][3]
Unlabeled CAS Number 254889-31-1[2]
Molecular Formula C₁₅H₁₁D₃N₄O₂[2][3]
Molecular Weight 285.32 g/mol [2][3]
Product Type Stable Isotope Labeled Reference Standard[1]
Primary Use For Research Use Only. Not for diagnostic or therapeutic use.[2]

Analytical Quality Control Specifications

Suppliers provide a Certificate of Analysis (CofA) with each specific lot, detailing the results of quality control tests. While exact values are lot-dependent, the following table outlines the typical analytical methods used to ensure the identity, purity, and quality of the material.

Analytical Test Typical Specification Methodology
Appearance White to Off-White SolidVisual Inspection
Identity Confirmation Conforms to Structure¹H-NMR, Mass Spectrometry
Chromatographic Purity ≥95% (typically >98%)HPLC-UV/MS
Isotopic Enrichment ≥98% Deuterium (B1214612) IncorporationMass Spectrometry
Solubility Soluble in Methanol (B129727), DMSOSolubility Testing
Storage Condition Store at 2-8 °C in a well-closed container.Stability Studies

Experimental Protocols

Detailed methodologies are crucial for the proper use and verification of chemical standards. Below are representative protocols for the key analytical tests cited in supplier documentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing the chromatographic purity of this compound, based on established methods for Nevirapine and its metabolites.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C8 or C18 reversed-phase column (e.g., Atlantis dC18, 5 µm, 3.9 mm × 150 mm).[4]

  • Mobile Phase: A mixture of aqueous buffer and organic solvent. A common composition is Ammonium Acetate buffer and Acetonitrile (e.g., 80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: UV detection between 260-282 nm.[5][6]

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.25 mg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent) to ensure no system contamination.

    • Perform replicate injections of the prepared sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.

  • Instrumentation: A mass spectrometer, often coupled with an LC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[7]

  • Analysis: The sample is infused into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Expected Result: For C₁₅H₁₁D₃N₄O₂, the expected monoisotopic mass is ~285.1. The mass spectrum should confirm this molecular weight, and the isotopic distribution pattern will verify the incorporation of three deuterium atoms.[2][3]

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CD₃OD).

  • Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared against the expected structure of 2-Hydroxy Nevirapine. The reduced signal intensity of the methyl group protons confirms successful deuteration. A sample Certificate of Analysis for a related compound indicates that the spectrum should conform to the expected structure.[8]

Quality Control and Certification Workflow

The following diagram illustrates a typical workflow for the quality control (QC) testing and certification of a chemical reference standard like this compound.

QC_Workflow Figure 1: Quality Control Workflow for this compound cluster_production Production cluster_qc Quality Control Testing cluster_release Batch Release Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization) Synthesis->Purification Sampling Batch Sampling Purification->Sampling HPLC Purity (HPLC) Sampling->HPLC MS Identity & Isotopic Enrichment (MS) Sampling->MS NMR Structure (NMR) Sampling->NMR Other Other Tests (Appearance, Solubility) Sampling->Other Review Data Review & Approval HPLC->Review MS->Review NMR->Review Other->Review CofA Certificate of Analysis Generation Review->CofA Release Final Product Release CofA->Release

References

A Comprehensive Technical Guide to 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Nevirapine-d3 is the deuterated analog of 2-Hydroxy Nevirapine (B1678648), a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Nevirapine is a cornerstone medication in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The introduction of deuterium (B1214612) atoms into the 2-Hydroxy Nevirapine molecule makes it an invaluable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This guide provides a detailed overview of this compound, including its chemical identity, synthesis, and applications, with a focus on its use in bioanalytical methodologies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Hydroxy Nevirapine and its Deuterated Analog

Property2-Hydroxy NevirapineThis compoundSource
CAS Number 254889-31-11329834-05-0[1]
Molecular Formula C₁₅H₁₄N₄O₂C₁₅H₁₁D₃N₄O₂[1]
Molecular Weight 282.30 g/mol 285.32 g/mol [1]
IUPAC Name 11-cyclopropyl-5,11-dihydro-4-methyl-1H-dipyrido[3,2-b:2',3'-e][2][3]diazepine-2,6-dione5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one[1]
Appearance Solid (assumed)Solid (assumed)-
Solubility Data not availableData not available-
Melting Point Data not availableData not available-

Synthesis

A detailed, publicly available synthesis protocol specifically for this compound is not available. However, the synthesis can be inferred from the known synthesis of Nevirapine and general methods for hydroxylation and deuteration.

The synthesis would likely involve:

  • Synthesis of a deuterated precursor: This would involve incorporating a trideuterated methyl group (CD₃) early in the synthesis of the Nevirapine scaffold.

  • Formation of the Nevirapine-d3 core structure: Following established synthetic routes for Nevirapine, the deuterated precursor would be used to construct the final tricyclic ring system.

  • Hydroxylation: The final step would be the regioselective hydroxylation at the 2-position of the Nevirapine-d3 molecule. This can be a challenging step and may involve enzymatic or multi-step chemical methods to achieve the desired isomer.

It is important to note that the synthesis of such a complex deuterated metabolite is a specialized process, often carried out by dedicated radiolabeling and custom synthesis laboratories.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation. 2-Hydroxy Nevirapine is one of the main oxidative metabolites.

Nevirapine_Metabolism Nevirapine Nevirapine Metabolite_2OH 2-Hydroxy Nevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxy Nevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxy Nevirapine Nevirapine->Metabolite_8OH CYP3A4, CYP2D6 Metabolite_12OH 12-Hydroxy Nevirapine Nevirapine->Metabolite_12OH CYP3A4, CYP2D6 Glucuronides Glucuronide Conjugates Metabolite_2OH->Glucuronides Metabolite_3OH->Glucuronides Metabolite_8OH->Glucuronides Metabolite_12OH->Glucuronides

Caption: Metabolic pathway of Nevirapine highlighting the formation of major hydroxylated metabolites.

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard (IS) for the quantification of 2-Hydroxy Nevirapine and other Nevirapine metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the IS has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

General Workflow for Quantification of Nevirapine Metabolites

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Chromatographic Separation (e.g., C18 column) Evaporation->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Integration Peak Integration (Analyte and IS) MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for the quantification of Nevirapine metabolites using a deuterated internal standard.

Detailed Methodological Considerations (Based on Published Literature)

1. Preparation of Standard Solutions:

  • Stock solutions of 2-Hydroxy Nevirapine and this compound are prepared in a suitable organic solvent (e.g., methanol).

  • Working standard solutions are prepared by diluting the stock solutions to various concentrations to create a calibration curve.

  • The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • A known volume of the biological sample (e.g., 100 µL of plasma) is aliquoted.

  • A fixed volume of the internal standard working solution is added to each sample, calibrator, and quality control sample.

  • Proteins are precipitated using an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

  • The sample is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and either directly injected or subjected to further clean-up by liquid-liquid extraction or solid-phase extraction.

  • The final extract is often evaporated to dryness and reconstituted in the mobile phase.

3. LC-MS/MS Conditions:

  • Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection is performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example MRM Transitions for 2-Hydroxy Nevirapine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Hydroxy Nevirapine283.1[Varies based on fragmentation]
This compound286.1[Varies based on fragmentation]

Note: The exact product ions will depend on the specific fragmentation pattern of the molecule and the optimization of the mass spectrometer.

4. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Conclusion

This compound is a critical tool for researchers in the field of HIV pharmacology and drug metabolism. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of 2-Hydroxy Nevirapine in complex biological matrices. This, in turn, facilitates a better understanding of the pharmacokinetics and metabolism of Nevirapine, which is essential for optimizing treatment regimens and ensuring patient safety. While a detailed synthesis protocol is not widely available, the principles of its synthesis are understood, and the compound is commercially available from specialized suppliers for research purposes. The methodologies outlined in this guide, based on the current scientific literature, provide a solid foundation for the successful application of this compound in a research setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Hydroxy Nevirapine-d3

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, metabolic pathways, and its critical role in analytical methodologies. This document is intended for professionals in pharmaceutical research, drug metabolism, and pharmacokinetics.

Core Compound Properties

2-Hydroxy Nevirapine (B1678648) is a primary oxidative metabolite of Nevirapine, an antiretroviral drug used in the treatment of HIV-1 infection. The deuterated form, this compound, serves as an ideal internal standard for quantitative bioanalysis due to its mass shift, which allows for clear differentiation from the endogenous analyte in mass spectrometry-based assays.

Data Presentation: Physicochemical Properties

The key quantitative data for 2-Hydroxy Nevirapine and its deuterated analog are summarized below.

Property2-Hydroxy NevirapineThis compound
Molecular Formula C15H14N4O2C15H11D3N4O2
Molecular Weight 282.30 g/mol [1][2][3]285.32 g/mol
Unlabeled CAS No. 254889-31-1[1][2][3]254889-31-1

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4] This biotransformation leads to several hydroxylated metabolites that are subsequently conjugated with glucuronic acid and excreted.[3] The formation of 2-Hydroxy Nevirapine is a significant pathway, catalyzed predominantly by the CYP3A4 isoenzyme.[1][3][5] Other major metabolites include 3-Hydroxy Nevirapine (formed by CYP2B6), 8-Hydroxy Nevirapine, and 12-Hydroxy Nevirapine (formed by CYP3A4 and CYP2D6).[1][3] The parent drug, Nevirapine, is also known to be an inducer of CYP3A4 and CYP2B6, which can accelerate its own metabolism over time.[4][6]

Mandatory Visualization: Nevirapine Metabolic Pathway

Nevirapine_Metabolism cluster_CYP Cytochrome P450 Enzymes cluster_Metabolites Hydroxylated Metabolites CYP3A4 CYP3A4 M2 2-Hydroxy Nevirapine CYP3A4->M2 Major M8 8-Hydroxy Nevirapine CYP3A4->M8 M12 12-Hydroxy Nevirapine CYP3A4->M12 CYP2B6 CYP2B6 M3 3-Hydroxy Nevirapine CYP2B6->M3 Major CYP2D6 CYP2D6 CYP2D6->M8 CYP2D6->M12 NVP Nevirapine NVP->M2 NVP->M3 NVP->M8 NVP->M12 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with This compound (IS) start->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS System evap->inject separate HPLC Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quant Quantification (Analyte/IS Ratio) detect->quant result Final Concentration Report quant->result

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy Nevirapine using 2-Hydroxy Nevirapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Hydroxy Nevirapine-d3 as an internal standard in the quantitative analysis of 2-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its plasma concentrations, along with those of its major metabolites like 2-Hydroxy Nevirapine, is crucial for optimizing therapeutic efficacy and minimizing toxicity. The development of robust bioanalytical methods is therefore essential. Deuterated internal standards, such as this compound, are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly throughout the analytical process, including extraction, chromatography, and ionization. This co-elution and similar behavior lead to a more accurate and precise quantification of the target analyte.

This document outlines the protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation for the quantification of 2-Hydroxy Nevirapine in biological matrices, specifically plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • 2-Hydroxy Nevirapine (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2-Hydroxy Nevirapine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions:

    • Prepare intermediate stock solutions of both the analyte and the internal standard by diluting the primary stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking appropriate amounts of the 2-Hydroxy Nevirapine intermediate stock solution into blank human plasma.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound intermediate stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample add_is 2. Add 20 µL this compound (IS) plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Fig. 1: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Parameter Condition
LC System Agilent 1200 HPLC system or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 2-Hydroxy Nevirapine: [M+H]+ → fragment
This compound: [M+H+3]+ → fragment
Collision Energy To be optimized for each transition

Note on MRM Transitions: The exact m/z values for the precursor and product ions should be determined by infusing the pure standards into the mass spectrometer. For 2-Hydroxy Nevirapine (MW: 282.29 g/mol ), the precursor ion would be approximately m/z 283.3. For this compound, the precursor ion would be approximately m/z 286.3. Product ions would be determined from the fragmentation pattern.

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters from a study that utilized this compound for the quantification of 2-Hydroxy Nevirapine in a hair matrix.[1][2] While the matrix is different, these results provide a strong indication of the expected performance of the internal standard.

Table 1: Method Performance Characteristics [1][2]

Parameter Result for 2-Hydroxy Nevirapine
Linearity Range 6 - 2000 pg/mg (in hair)
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2 pg/mg (in hair)
Limit of Quantification (LOQ) 6 pg/mg (in hair)

Table 2: Precision and Accuracy [1][2]

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery)
Low < 15%< 15%85 - 115%
Medium < 15%< 15%85 - 115%
High < 15%< 15%85 - 115%

Table 3: Chromatographic Parameters [1]

Compound Elution Time (min)
2-Hydroxy Nevirapine6.41
This compound6.30

The close elution times of the analyte and the deuterated internal standard demonstrate their similar chromatographic behavior, which is crucial for reliable quantification.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in using a deuterated internal standard for quantitative analysis.

G cluster_workflow Quantitative Bioanalysis Principle Analyte Analyte (2-Hydroxy Nevirapine) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis (Separation, Detection) SamplePrep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Determine Analyte Concentration (from Calibration Curve) Ratio->Concentration

Fig. 2: Principle of using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-Hydroxy Nevirapine in biological matrices. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a highly accurate and precise bioanalytical assay. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure effective compensation for analytical variability, leading to high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

Application Notes and Protocols for 2-Hydroxy Nevirapine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The metabolic profile of nevirapine is complex, with several hydroxylated metabolites formed, including 2-hydroxy nevirapine. Understanding the pharmacokinetics of nevirapine and its metabolites is crucial for optimizing dosing regimens and minimizing toxicity. 2-Hydroxy Nevirapine-d3 is a deuterated analog of the primary metabolite, 2-hydroxy nevirapine. The use of deuterated internal standards in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for pharmacokinetic studies.[1][2][3] The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest allow for accurate and precise quantification by correcting for variability during sample processing and analysis.[1][4] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of nevirapine.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to several hydroxylated metabolites.[5][6] The formation of 2-hydroxy nevirapine is mediated mainly by CYP3A4.[7] This metabolite can be further metabolized, and the formation of reactive quinone-imine species from 2-hydroxy nevirapine has been investigated as a potential mechanism of nevirapine-induced toxicity.[1]

Nevirapine Metabolism Nevirapine Nevirapine 2-Hydroxy Nevirapine 2-Hydroxy Nevirapine Nevirapine->2-Hydroxy Nevirapine Oxidation Other Metabolites Other Hydroxylated Metabolites Nevirapine->Other Metabolites CYP3A4 CYP3A4 CYP3A4->Nevirapine

Caption: Metabolic pathway of Nevirapine to 2-Hydroxy Nevirapine.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of nevirapine and its metabolite, 2-hydroxy nevirapine, from a study in healthy adults. The data is presented to facilitate comparison between single-dose and steady-state conditions.

Table 1: Pharmacokinetic Parameters of Nevirapine

ParameterSingle Dose (200 mg)Steady State (200 mg twice daily)
Cmax (ng/mL) 2190 ± 4404530 ± 1170
AUC (ng·h/mL) 103000 ± 2900062000 ± 19000 (AUC0-12h)
t½ (h) 45 ± 1225 ± 4
CL/F (L/h) 2.0 ± 0.53.3 ± 1.0

Data adapted from pharmacokinetic studies of nevirapine.[5][6][8][9]

Table 2: Pharmacokinetic Parameters of 2-Hydroxy Nevirapine

ParameterSingle Dose (after 200 mg Nevirapine)Steady State (after 200 mg Nevirapine twice daily)
Cmax (ng/mL) 48 ± 15110 ± 40
AUC (ng·h/mL) 2400 ± 800900 ± 300 (AUC0-12h)

Data adapted from a study characterizing nevirapine metabolites.[6] Note: Concentrations of metabolites are significantly lower than the parent drug.

Experimental Protocols

Protocol 1: Quantification of Nevirapine and 2-Hydroxy Nevirapine in Human Plasma using LC-MS/MS

This protocol describes a representative method for the simultaneous quantification of nevirapine and 2-hydroxy nevirapine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Nevirapine analytical standard

  • 2-Hydroxy Nevirapine analytical standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nevirapine, 2-hydroxy nevirapine, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the nevirapine and 2-hydroxy nevirapine stock solutions in 50% methanol to create a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with 50% methanol to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add 20 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient from 10% to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-4.0 min: Return to 10% B

    • 4.0-5.0 min: Column re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • Nevirapine: m/z 267.2 → 226.2[10][11]

    • 2-Hydroxy Nevirapine: m/z 283.0 → 161.2[10]

    • This compound (IS): m/z 286.0 → 164.2 (predicted)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the concentrations of nevirapine and 2-hydroxy nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for a typical pharmacokinetic study.

Synthesis of 2-Hydroxy Nevirapine

Disclaimer

The experimental protocol provided is a representative example based on established bioanalytical methods for nevirapine and the principles of using deuterated internal standards. A specific, published pharmacokinetic study protocol in plasma using this compound was not found in the conducted literature search. Researchers should validate this method according to regulatory guidelines before its application in formal pharmacokinetic studies.

References

Topic: Protocol for using 2-Hydroxy Nevirapine-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Bioanalysis of 2-Hydroxy Nevirapine (B1678648) in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantification of 2-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine, in human plasma samples. The method employs a stable isotope-labeled internal standard (SIL-IS), 2-Hydroxy Nevirapine-d3, to ensure high accuracy, precision, and robustness. The analytical technique is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for pharmacokinetic and drug metabolism studies. This note includes a comprehensive experimental protocol, instrument parameters, and representative method validation data.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its elimination is primarily through oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] This biotransformation leads to several hydroxylated metabolites, including 2-Hydroxy Nevirapine, 3-Hydroxy Nevirapine, and 12-Hydroxy Nevirapine.[3][4] The formation of 2-Hydroxy Nevirapine is primarily mediated by the CYP3A4 isoenzyme.[3][4]

Accurate quantification of these metabolites in plasma is crucial for understanding Nevirapine's pharmacokinetic profile, assessing drug-drug interactions, and investigating potential links between metabolite concentrations and drug efficacy or toxicity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. It co-elutes with the analyte and behaves identically during sample extraction and ionization, effectively correcting for matrix effects and variations in instrument response.

Nevirapine Metabolic Pathway

Nevirapine undergoes extensive metabolism, with hydroxylation being a major pathway. The diagram below illustrates the formation of its primary hydroxylated metabolites.

Nevirapine_Metabolism Metabolism of Nevirapine to Hydroxylated Metabolites NVP Nevirapine M2OH 2-Hydroxy Nevirapine NVP->M2OH CYP3A4 [1, 4] M3OH 3-Hydroxy Nevirapine NVP->M3OH CYP2B6 [1, 4] M12OH 12-Hydroxy Nevirapine NVP->M12OH CYP3A4, CYP2D6 [4]

Caption: Primary metabolic pathways of Nevirapine via CYP450 enzymes.

Analytical Principle

The method is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Plasma samples are first treated to remove proteins and other interferences. This is achieved through either protein precipitation (PPT) or solid-phase extraction (SPE).[6][7] During this process, a known amount of the internal standard (this compound) is added. After extraction, the sample is injected into an HPLC system, where the analyte and internal standard are chromatographically separated from other components. The separated compounds then enter the mass spectrometer, where they are ionized and detected using Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Protocol

Materials and Reagents
  • Reference Standards: 2-Hydroxy Nevirapine, this compound

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade)

  • Reagents: Ammonium Acetate (analytical grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography system (e.g., Waters Acquity, Shimadzu Nexera).

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve 2-Hydroxy Nevirapine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the 2-Hydroxy Nevirapine stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve points.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls

Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare Calibration Curve (CC) standards and Quality Control (QC) samples at low, medium, and high concentrations. A typical calibration range might be 1-1000 ng/mL.

Sample Preparation

The following workflow diagram outlines the key steps in sample processing. Detailed protocols for two common extraction techniques are provided below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 100 µL Plasma Sample (Standard, QC, or Unknown) add_is 2. Add 25 µL IS Working Solution (this compound) plasma->add_is prep 3. Perform Extraction (PPT or SPE) add_is->prep process 4. Centrifuge / Evaporate prep->process reconstitute 5. Reconstitute in Mobile Phase process->reconstitute inject 6. Inject into LC-MS/MS reconstitute->inject quantify 7. Quantify using Analyte/IS Peak Area Ratio inject->quantify

Caption: General experimental workflow for plasma sample analysis.

Method A: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Method B: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex briefly.

  • Precondition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and IS with an appropriate volume of methanol or acetonitrile.[7][8]

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

LC-MS/MS Parameters

The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 reverse-phase, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) 283.1 -> 226.1 (Proposed)
MRM Transition (IS) 286.1 -> 229.1 (Proposed)
Dwell Time 150 ms
Ion Source Temperature 500°C
Collision Gas Nitrogen

Note: MRM transitions are proposed based on the molecular weight of 2-Hydroxy Nevirapine (282.3 g/mol ) and a common fragmentation pattern of the Nevirapine core (loss of the cyclopropyl (B3062369) group).[7][9] These must be optimized experimentally.

Method Validation Summary

A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. The table below summarizes key validation parameters and typical acceptance criteria.

Table 3: Summary of Method Validation Parameters and Representative Data

Validation Parameter Acceptance Criteria Representative Result
Linearity (r²) ≥ 0.99 > 0.995
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy within ±20%; Precision ≤ 20% 1.0 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 12%
Accuracy (%RE) Within ±15% (±20% at LLOQ) Within ±8%
Recovery Consistent and reproducible > 85%
Matrix Effect IS-normalized factor should be consistent across lots CV < 15%

Data are representative based on similar published methods for Nevirapine and its metabolites.[10][11]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 2-Hydroxy Nevirapine in human plasma using this compound as an internal standard. The protocol, including sample preparation and instrument conditions, provides a solid foundation for researchers in clinical pharmacology and drug development to perform pharmacokinetic assessments and metabolic profiling of Nevirapine.

References

Application Note: Quantification of 2-Hydroxy Nevirapine-d3 in Hair for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 2-Hydroxy Nevirapine-d3 in human hair samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Hair analysis offers a non-invasive method for assessing long-term adherence to Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. By measuring the concentration of its metabolites, such as 2-Hydroxy Nevirapine, a more comprehensive understanding of drug exposure can be achieved.[1][2][3][4][5] The inclusion of a deuterated internal standard, this compound, is crucial for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Nevirapine (NVP) is a cornerstone of antiretroviral therapy (ART) for HIV-1 infection.[1][2][4] Monitoring patient adherence to NVP is critical for treatment success and preventing the development of drug resistance.[1][2][4][6][7] While plasma concentrations provide a snapshot of recent drug intake, hair analysis offers a wider window of detection, reflecting drug exposure over several months.[6][7][8][9] NVP is metabolized in the body to several metabolites, with 2-Hydroxy Nevirapine (2-OH NVP) being one of the major forms.[2] The quantification of both the parent drug and its metabolites in hair can provide a more accurate assessment of long-term adherence.[1][2][3][4][5]

This protocol details a sensitive and selective LC-MS/MS method for the determination of 2-OH NVP in hair, utilizing this compound as an internal standard (IS). The use of a stable isotope-labeled internal standard is best practice to compensate for potential variability during sample preparation and analysis.

Experimental

Materials and Reagents
  • 2-Hydroxy Nevirapine

  • This compound (Internal Standard)

  • Nevirapine

  • Nevirapine-d3

  • Methanol (B129727) (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Drug-free human hair

Sample Preparation

A robust and reliable sample preparation protocol is essential for accurate analysis of drugs in hair.[9] The following procedure is based on established methods for the extraction of Nevirapine and its metabolites from hair matrices.[8]

  • Decontamination: Wash hair samples to remove external contaminants. This can be achieved by washing with solvents such as acetone (B3395972) and hexane.[10] Alternatively, a wash with a dilute sodium dodecyl sulfate (B86663) (SDS) solution followed by water and acetone can be used.[11]

  • Pulverization/Cutting: Dry the decontaminated hair at room temperature or in a low-temperature oven.[10][11] Cut the hair into small segments (1-3 mm) or pulverize it to increase the surface area for extraction.[8][10]

  • Extraction:

    • Accurately weigh approximately 2 mg of the processed hair into a clean microcentrifuge tube.[7][8]

    • Add the internal standard solution (this compound). A typical concentration for the IS working solution might be 1000 pg/mg.[2][5]

    • Add 1 mL of an extraction solvent. A mixture of methanol and trifluoroacetic acid (9:1, v/v) has been shown to be effective.[8]

    • Incubate the mixture overnight in a shaking water bath at 37°C.[8]

  • Liquid-Liquid Extraction (Optional but Recommended): To further clean up the sample, a liquid-liquid extraction can be performed.[8]

  • Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[8][10]

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Agilent 1920 Infinity II or equivalent
Column BDS-C18 or equivalent
Mobile Phase A 0.15% Acetic Acid and 4 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 50% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Sciex API 6500 QTrap or equivalent
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Polarity Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2-Hydroxy NevirapineTo be optimizedTo be optimized
This compoundTo be optimizedTo be optimized
Nevirapine267.0225.9
3-Hydroxy NevirapineTo be optimizedTo be optimized

Note: The specific MRM transitions for 2-Hydroxy Nevirapine and its deuterated internal standard need to be determined by direct infusion and optimization on the mass spectrometer being used.

Method Performance

The following data is based on a validated method for the simultaneous quantification of Nevirapine and its metabolites in human hair.[1][2][3][4][5]

Table 3: Quantitative Method Performance

Parameter2-Hydroxy Nevirapine
Limit of Detection (LOD) (pg/mg)2
Limit of Quantification (LOQ) (pg/mg)6
Recovery (%)85 - 115
Intra-day Precision (%CV)< 15
Inter-day Precision (%CV)< 15
Linearity (R²)> 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Hair Sample Collection (Posterior Vertex) decontamination Decontamination (e.g., Acetone/Hexane) sample_collection->decontamination processing Drying & Pulverization/ Cutting (1-3 mm) decontamination->processing extraction Extraction with IS (MeOH/TFA, 37°C overnight) processing->extraction cleanup Liquid-Liquid Extraction (Optional) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing metabolic_pathway NVP Nevirapine OH_NVP_2 2-Hydroxy Nevirapine NVP->OH_NVP_2 Metabolism (CYP450)

References

Application Notes and Protocols for Metabolite Quantification Using 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Nevirapine and its metabolites, with a specific focus on the application of 2-Hydroxy Nevirapine-d3 as an internal standard. The protocols detailed below are intended for use by professionals in drug development and research settings.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its plasma and tissue concentrations, along with those of its metabolites, is crucial for optimizing therapeutic efficacy and minimizing toxicity. 2-Hydroxy Nevirapine is one of the primary metabolites of Nevirapine. For accurate quantification of this and other metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential. This compound serves as an ideal internal standard for the quantification of 2-Hydroxy Nevirapine and can be used in methods developed for the simultaneous quantification of Nevirapine and other key metabolites like 3-Hydroxy Nevirapine.

Principle of Method

The quantification of Nevirapine and its metabolites in biological matrices is typically achieved through LC-MS/MS. This technique offers high sensitivity and selectivity. The method involves sample preparation to extract the analytes and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample processing and instrument response, thereby ensuring accurate and precise quantification.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Nevirapine and its Metabolites in Human Hair
AnalyteLinearity (R²)LOD (pg/mg)LOQ (pg/mg)Intra-day CV (%)Inter-day CV (%)Recovery (%)
Nevirapine (NVP)> 0.99311< 15< 1585 - 115
2-Hydroxy NVP> 0.9926< 15< 1585 - 115
3-Hydroxy NVP> 0.9926< 15< 1585 - 115

Data compiled from a study on LC-MS/MS quantification of Nevirapine and its metabolites in hair[1].

Table 2: Representative Concentrations in Biological Samples
AnalyteSample MatrixConcentration
Nevirapine (NVP)Hair224 pg/mg
2-Hydroxy NVPHair128 pg/mg
3-Hydroxy NVPHair127 pg/mg
2-Hydroxy NVPPlasma186 ng/mL (Geometric Mean)
3-Hydroxy NVPPlasma646 ng/mL (Geometric Mean)
12-Hydroxy NVPPlasma483 ng/mL (Geometric Mean)

Hair sample concentrations are representative values from HIV patients[1][2]. Plasma concentrations were measured in HIV-1-infected patients with hepatic fibrosis[3].

Table 3: Internal Standard Working Solution Concentrations
Internal StandardConcentrationUsed for Analyte(s)
Nevirapine-d350 ng/mLNevirapine
This compound200 ng/mL2-Hydroxy Nevirapine, 3-Hydroxy Nevirapine

Concentrations for internal standard working solutions diluted with methanol[1].

Experimental Protocols

Protocol 1: Quantification of Nevirapine and its Metabolites in Human Hair by LC-MS/MS

1. Materials and Reagents:

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of Nevirapine (1 mg/mL), 2-Hydroxy Nevirapine (0.5 mg/mL), and 3-Hydroxy Nevirapine (50 µg/mL) in methanol[1].

  • Prepare a mixed working solution of the three analytes by diluting the stock solutions with methanol to achieve expected concentration ranges[1].

  • Dilute the internal standard stock solutions with methanol to prepare working solutions of Nevirapine-d3 (50 ng/mL) and this compound (200 ng/mL)[1].

3. Sample Preparation:

  • Collect hair strands from the posterior vertex region, closest to the scalp.

  • Wash the hair samples to remove external contaminants.

  • Accurately weigh 10-20 mg of the proximal 1-cm hair segment.

  • Add the internal standard working solutions (Nevirapine-d3 and this compound) to the hair sample.

  • Incubate the sample with an appropriate extraction solvent (e.g., methanol) to extract the analytes and internal standards.

  • Centrifuge the sample and collect the supernatant for analysis.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of ammonium acetate in water and methanol.

  • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode can be a good choice for these analytes[1].

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and internal standard.

5. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Hair Sample Collection washing 2. Decontamination Wash sample_collection->washing weighing 3. Weighing washing->weighing is_spiking 4. Internal Standard Spiking (this compound) weighing->is_spiking extraction 5. Analyte Extraction is_spiking->extraction centrifugation 6. Centrifugation extraction->centrifugation supernatant_collection 7. Supernatant Collection centrifugation->supernatant_collection lc_separation 8. Chromatographic Separation supernatant_collection->lc_separation ms_detection 9. Mass Spectrometric Detection lc_separation->ms_detection peak_integration 10. Peak Integration ms_detection->peak_integration ratio_calculation 11. Analyte/IS Ratio Calculation peak_integration->ratio_calculation calibration_curve 12. Calibration Curve Generation ratio_calculation->calibration_curve quantification 13. Concentration Determination calibration_curve->quantification

Caption: Experimental workflow for metabolite quantification.

metabolic_pathway NVP Nevirapine Metabolites Phase I Metabolism (CYP450 enzymes) NVP->Metabolites M2OH 2-Hydroxy Nevirapine Metabolites->M2OH M3OH 3-Hydroxy Nevirapine Metabolites->M3OH M12OH 12-Hydroxy Nevirapine Metabolites->M12OH Other Other Metabolites Metabolites->Other

Caption: Simplified metabolic pathway of Nevirapine.

internal_standard_logic cluster_ratio Ratio Calculation cluster_output Result analyte_extraction Extraction Efficiency analyte_ionization Ionization Efficiency analyte_extraction->analyte_ionization is_extraction Extraction Efficiency analyte_extraction->is_extraction Similar Physicochemical Properties analyte_signal Analyte MS Signal analyte_ionization->analyte_signal is_ionization Ionization Efficiency analyte_ionization->is_ionization Similar Ionization Behavior ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_extraction->is_ionization is_signal IS MS Signal is_ionization->is_signal is_signal->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Nevirapine and its Metabolites in Human Plasma using 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiretroviral drug nevirapine (B1678648) and its major phase I metabolites in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard, 2-Hydroxy Nevirapine-d3, to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of nevirapine.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The biotransformation of nevirapine is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] This metabolism leads to the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine, which are subsequently glucuronidated and excreted.[2][3] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and the metabolic pathways that may be associated with adverse effects such as skin rash and hepatotoxicity.[2] This LC-MS/MS method provides a reliable tool for these investigations.

Experimental Protocols

Materials and Reagents
  • Nevirapine, 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, 12-hydroxynevirapine, and 4-carboxy-nevirapine analytical standards

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of nevirapine, its metabolites, and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% acetonitrile).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Column: Waters BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
5.060
5.595
7.095
7.15
9.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometer Source Parameters

ParameterSetting
IonSpray Voltage4500 V
Temperature500°C
Curtain Gas (CUR)20 psi
Collision Gas (CAD)Medium
Nebulizer Gas (GS1)40 psi
Heater Gas (GS2)40 psi

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of nevirapine and its metabolites.

Table 3: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Nevirapine267.2226.21505039
2-Hydroxy Nevirapine283.2161.21505542
3-Hydroxy Nevirapine283.2242.11505535
8-Hydroxy Nevirapine*283.2242.11505535
12-Hydroxy Nevirapine283.2265.11505530
4-Carboxy Nevirapine297.2279.21506038
This compound (IS) 286.2 164.2 150 55 42

Note: The MRM transition for 8-Hydroxy Nevirapine is reported to be the same as 3-Hydroxy Nevirapine in some literature due to structural similarities; chromatographic separation is essential for their distinction.

Visualizations

Nevirapine Metabolism Pathway

cluster_CYP450 CYP450 Metabolism Nevirapine Nevirapine 2-OH-NVP 2-Hydroxy Nevirapine Nevirapine->2-OH-NVP CYP3A4 3-OH-NVP 3-Hydroxy Nevirapine Nevirapine->3-OH-NVP CYP2B6 8-OH-NVP 8-Hydroxy Nevirapine Nevirapine->8-OH-NVP 12-OH-NVP 12-Hydroxy Nevirapine Nevirapine->12-OH-NVP CYP3A4 Glucuronidation Glucuronidation 2-OH-NVP->Glucuronidation 3-OH-NVP->Glucuronidation 8-OH-NVP->Glucuronidation 4-COOH-NVP 4-Carboxy Nevirapine 12-OH-NVP->4-COOH-NVP 12-OH-NVP->Glucuronidation

Caption: Major metabolic pathways of Nevirapine.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma IS Add 20 µL IS (2-OH-NVP-d3) Plasma->IS Precipitate Add 300 µL Acetonitrile (0.1% Formic Acid) IS->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 10 min (14,000 rpm, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: LC-MS/MS workflow for Nevirapine analysis.

References

Application Notes and Protocols for the Sample Preparation of 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 2-Hydroxy Nevirapine-d3 for analytical quantification. The methodologies outlined are crucial for accurate bioanalysis in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Nevirapine (B1678648) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its metabolism in the liver is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites, including 2-Hydroxy Nevirapine. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative assays.

The choice of sample preparation method is critical and depends on the biological matrix, the required limit of quantification, and the analytical technique employed (e.g., LC-MS/MS). This document details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of an appropriate sample preparation method is often guided by performance metrics such as recovery, matrix effect, and the lower limit of quantification (LLOQ). The following tables summarize quantitative data for Nevirapine and its metabolites from various studies to aid in method selection.

Table 1: Recovery Data for Nevirapine and its Metabolites using Various Extraction Methods

AnalyteMethodMatrixRecovery (%)Reference
NevirapineProtein Precipitation (Acetonitrile)Human Plasma94.5[1]
NevirapineSolid-Phase Extraction (C18)Human Plasma88[2]
NevirapineSolid-Phase ExtractionHuman Plasma76.10[3]
Nevirapine-d5 (IS)Solid-Phase ExtractionHuman Plasma74.89[3]
Nevirapine & ISNot SpecifiedPlasma98.8 - 114[4]
2-Hydroxy NevirapineNot SpecifiedHair85 - 115[5][6]

Table 2: Lower Limit of Quantification (LLOQ) for Nevirapine and its Metabolites

AnalyteMethodLLOQReference
NevirapineHPLC-UV52 ng/mL[1]
NevirapineHPLC-UV25 ng/mL[7]
NevirapineLC-MS/MS37.5080 ng/mL[3]
2-Hydroxy NevirapineLC-MS/MS6 pg/mg (in hair)[5]
Nevirapine MetabolitesLC/MS/MS0.010 mg/L[8]

Experimental Protocols

The following are detailed protocols for the three main sample preparation techniques. It is recommended to optimize these protocols for your specific laboratory conditions and analytical instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used precipitating agent.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 1:3 sample-to-solvent ratio is a common starting point and can be optimized.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration and compatibility with the analytical method.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • Sample Aliquoting: To a clean glass tube, add 500 µL of the biological sample.

  • Internal Standard Spiking: Spike the sample with the this compound internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to optimize the extraction efficiency of 2-Hydroxy Nevirapine.

  • Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent. A mixture of diethyl ether and hexane (B92381) (e.g., 4:1 v/v) or methyl tert-butyl ether are effective choices for Nevirapine and its metabolites.

  • Extraction: Vortex or mechanically shake the tubes for 10-15 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample for analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. C18 cartridges are commonly used for Nevirapine and its metabolites.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Mix 500 µL of the plasma sample (pre-spiked with this compound) with 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: The sample is now ready for injection into the analytical system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of this compound for analysis.

experimental_workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Sample->Spiking PPT Protein Precipitation Spiking->PPT LLE Liquid-Liquid Extraction Spiking->LLE SPE Solid-Phase Extraction Spiking->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: General experimental workflow for this compound sample preparation.

Metabolic Pathway of Nevirapine

This diagram shows the primary metabolic pathway of Nevirapine to its 2-hydroxy metabolite.

metabolic_pathway Nevirapine Nevirapine Hydroxy_Nevirapine 2-Hydroxy Nevirapine Nevirapine->Hydroxy_Nevirapine Hydroxylation CYP_Enzymes CYP3A4, CYP2B6 CYP_Enzymes->Nevirapine

Caption: Metabolic conversion of Nevirapine to 2-Hydroxy Nevirapine.

References

Application Notes and Protocols for 2-Hydroxy Nevirapine-d3 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Nevirapine-d3 is a deuterated analog of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. Nevirapine is a crucial component of antiretroviral therapy for the treatment of HIV-1 infection. The deuterated form of its metabolite serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. Accurate preparation and handling of this compound solutions are paramount to ensure the integrity and reliability of experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and discuss best practices for ensuring their stability.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables summarize general recommendations for the storage and handling of deuterated standards and the known stability of the parent compound, Nevirapine, which can serve as a conservative guide.

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Storage Temperature Long-term: -20°C or colder; Short-term: 2-8°CMinimizes chemical degradation and prevents microbial growth.[1][2]
Solvent High-purity aprotic solvents (e.g., Methanol, Acetonitrile)Prevents hydrogen-deuterium (H/D) exchange and ensures compatibility with analytical methods like LC-MS.[1][2]
Container Amber glass vials with tight-fitting capsProtects from light to prevent photodegradation and minimizes solvent evaporation.[1]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Reduces the risk of oxidation.[1]

Table 2: Summary of Forced Degradation Studies on Nevirapine (Parent Compound)

ConditionObservation
Acidic Hydrolysis Subject to degradation.
Alkaline Hydrolysis Undergoes rapid degradation at elevated temperatures.[3]
Neutral Hydrolysis Stable.[3]
Oxidative Subject to degradation.
Thermal Stable under normal conditions, degradation observed at elevated temperatures.
Photolytic Stable under light conditions of 500 w/m² for 8 hours.[3]

Note: This data pertains to the parent drug, Nevirapine. Hydroxylated metabolites may exhibit different stability profiles.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound

Materials:

  • This compound (neat solid)

  • Anhydrous Methanol or Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Under a gentle stream of inert gas, accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (Methanol or Acetonitrile) to the volumetric flask to dissolve the solid. Gently swirl or sonicate if necessary to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent. Ensure the meniscus is aligned with the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial. Purge the headspace with an inert gas before sealing the vial tightly. Store the stock solution at -20°C for long-term storage.[1][2]

Protocol 2: Preparation of Working Solutions

Procedure:

  • Equilibration: Allow the stock solution to warm to room temperature before use.

  • Dilution: Using calibrated micropipettes, perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired working concentrations.

  • Storage: Store working solutions in properly labeled amber vials at 2-8°C for short-term use. It is recommended to prepare fresh working solutions for each analytical run to ensure accuracy.

Protocol 3: General Stability Testing Protocol

Objective: To assess the stability of this compound solutions under various conditions.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution at a known concentration in the desired solvent and matrix.

  • Stress Conditions: Expose the aliquots to a range of conditions, including:

    • Temperature: -20°C, 4°C, room temperature, and elevated temperatures (e.g., 40°C, 60°C).

    • Light: Expose to controlled UV and visible light as per ICH Q1B guidelines, with a dark control stored under the same conditions.

    • pH: Prepare solutions in buffers of varying pH (e.g., acidic, neutral, basic) if aqueous stability is to be assessed, though aprotic solvents are generally recommended to prevent H/D exchange.[1]

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks and 1, 3, 6 months for long-term).

  • Analysis: Use a validated stability-indicating analytical method, such as LC-MS/MS, to quantify the concentration of this compound remaining at each time point.

  • Data Evaluation: Compare the concentration of the stressed samples to the initial concentration (time 0) and the control samples to determine the extent of degradation.

Visualizations

Metabolic Pathway of Nevirapine

The primary metabolism of Nevirapine to 2-Hydroxy Nevirapine is mediated by Cytochrome P450 enzymes in the liver.

Nevirapine_Metabolism Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 Metabolism CYP2B6 CYP2B6 Nevirapine->CYP2B6 Metabolism Other_Metabolites Other Hydroxylated Metabolites Nevirapine->Other_Metabolites Other CYPs Two_Hydroxy_Nevirapine 2-Hydroxy Nevirapine CYP3A4->Two_Hydroxy_Nevirapine Three_Hydroxy_Nevirapine 3-Hydroxy Nevirapine CYP2B6->Three_Hydroxy_Nevirapine Glucuronidation Phase II Metabolism (Glucuronidation) Two_Hydroxy_Nevirapine->Glucuronidation Three_Hydroxy_Nevirapine->Glucuronidation Other_Metabolites->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion Stability_Workflow cluster_prep Solution Preparation cluster_stability Stability Testing Start Receive 2-Hydroxy Nevirapine-d3 (neat) Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Accurately Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Aprotic Solvent Weigh->Dissolve Dilute Dilute to Final Volume (Stock Solution) Dissolve->Dilute Store_Stock Store Stock Solution at -20°C Dilute->Store_Stock Prepare_Aliquots Prepare Working Solution Aliquots Store_Stock->Prepare_Aliquots Expose Expose to Stress Conditions (Light, Temp) Prepare_Aliquots->Expose Analyze Analyze at Time Intervals (LC-MS/MS) Expose->Analyze Evaluate Evaluate Degradation vs. Control Analyze->Evaluate Report Generate Stability Report Evaluate->Report

References

Application Notes and Protocols for the Quantification of 2-Hydroxynevirapine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine (B1678648), in various biological matrices. The following sections offer a comprehensive overview of established analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes, into several hydroxylated metabolites.[1] The quantification of these metabolites, such as 2-hydroxynevirapine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's disposition and potential for drug-drug interactions.[2][3] The methods detailed below provide sensitive and specific approaches for the determination of 2-hydroxynevirapine in biological samples like plasma and serum.

Analytical Methodologies

A selection of validated methods for the quantification of 2-hydroxynevirapine are summarized below. LC-MS/MS offers higher sensitivity and selectivity, while HPLC-UV provides a cost-effective and accessible alternative.[4][5]

Table 1: Summary of HPLC-UV Methods for 2-Hydroxynevirapine Quantification
ParameterMethod 1Method 2
Analyte(s) Nevirapine, 2-Hydroxynevirapine, 3-HydroxynevirapineNevirapine and its main phase I metabolites
Matrix Human PlasmaHuman Plasma
Sample Preparation Liquid-Liquid ExtractionNot specified
Chromatographic Column C8Reversed Phase
Mobile Phase Ammonium (B1175870) acetate (B1210297)acetonitrile (B52724) (80:20, v/v)Not specified
Flow Rate Gradient: 1 mL/min for 17 min, then increased to 2 mL/minNot specified
Detection UV at 280 nmUV
Linearity r² > 0.99-
Linear Range Not specified10-2500 ng/mL for metabolites
LLOQ Not specified10 ng/mL
Recovery Good reproducibility94%
Internal Standard Carbamazepine (B1668303)Not specified
Reference [1][4][6][7]
Table 2: Summary of LC-MS/MS Method for 2-Hydroxynevirapine Quantification
ParameterMethod Details
Analyte(s) Nevirapine (NVP), 2-Hydroxynevirapine (2-OHNVP), 4-Carboxynevirapine (4-CANVP)
Matrix Baboon Serum
Sample Preparation Liquid-Liquid Extraction with ethyl acetate
Chromatographic Column Aquasil C18 (50 x 2.1 mm, 5 µm)
Mobile Phase Isocratic: 40% acetonitrile/0.1% formic acid
Flow Rate 0.2 mL/min
Ionization Electrospray Ionization (ESI)
Detection Mode Multiple-Reaction Monitoring (MRM)
Precursor/Product Ions (m/z) 2-OHNVP: 283.0/161.2; NVP: 267.2/226.2; 4-CANVP: 297.2/279.2; IS: 303.2/177.2
Linearity -
Linear Range 1-1000 ng/mL for NVP and 2-OHNVP; 5-1000 ng/mL for 4-CANVP
Precision Within-day and between-day <10% for NVP and 2-OHNVP; <11.5% for 4-CANVP
Internal Standard Hesperetin (B1673127)
Reference [5]

Experimental Protocols

The following are detailed protocols for the sample preparation and analysis of 2-hydroxynevirapine in biological matrices.

Protocol 1: HPLC-UV Method for 2-Hydroxynevirapine in Human Plasma

This protocol is based on the method described by Mustafa et al.[1][4]

1. Materials and Reagents:

  • Nevirapine, 2-hydroxynevirapine, and 3-hydroxynevirapine standards

  • Carbamazepine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Diethyl ether and hexane (B92381) for extraction[8]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C8 analytical column

  • Centrifuge

  • Vortex mixer

  • Evaporator

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 2mM ammonium acetate solution by dissolving 0.154g of ammonium acetate in 1000 mL of water. Adjust the pH to 4.0 with acetic acid. The final mobile phase consists of 80% of this buffer and 20% acetonitrile. Sonicate for 30 minutes before use.[1]

  • Standard Stock Solutions: Prepare individual stock solutions of nevirapine, 2-hydroxynevirapine, 3-hydroxynevirapine, and carbamazepine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards and quality control (QC) samples.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample, add the internal standard (carbamazepine).

  • Add 4 mL of diethyl ether and 1 mL of hexane.[8]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

5. Chromatographic Conditions:

  • Column: C8

  • Mobile Phase: 80:20 (v/v) 2mM Ammonium Acetate (pH 4.0) : Acetonitrile

  • Flow Rate: Gradient flow: 1 mL/min for 17 minutes, then increase to 2 mL/min.[1]

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 20 µL

  • Retention Times: 2-hydroxynevirapine (~5.87 min), 3-hydroxynevirapine (~7.42 min), nevirapine (~12.88 min), carbamazepine (~26 min).[1]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2-hydroxynevirapine in the unknown samples by interpolating from the calibration curve.

Protocol 2: LC-MS/MS Method for 2-Hydroxynevirapine in Baboon Serum

This protocol is based on the method described by Zhang et al.[5]

1. Materials and Reagents:

  • Nevirapine, 2-hydroxynevirapine, and 4-carboxynevirapine standards

  • Hesperetin (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate

  • Baboon serum (drug-free)

2. Instrumentation:

  • Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS)

  • Aquasil C18 column (50 x 2.1 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator

3. Preparation of Solutions:

  • Mobile Phase: 40% acetonitrile in water containing 0.1% formic acid.

  • Standard Stock Solutions: Prepare individual stock solutions of nevirapine, 2-hydroxynevirapine, 4-carboxynevirapine, and hesperetin in a suitable solvent at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and QC samples in drug-free baboon serum.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.2 mL of serum sample, add the internal standard (hesperetin).

  • Add a suitable volume of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Column: Aquasil C18 (50 x 2.1 mm, 5 µm)

  • Mobile Phase: 40% acetonitrile / 0.1% formic acid

  • Flow Rate: 0.2 mL/min

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions:

    • 2-Hydroxynevirapine: m/z 283.0 → 161.2

    • Nevirapine: m/z 267.2 → 226.2

    • 4-Carboxynevirapine: m/z 297.2 → 279.2

    • Hesperetin (IS): m/z 303.2 → 177.2

6. Data Analysis:

  • Generate calibration curves by plotting the peak area ratios of each analyte to the internal standard against the nominal concentrations.

  • Quantify 2-hydroxynevirapine in the samples using the regression equation from the calibration curve.

Visualized Workflows

The following diagrams illustrate the general workflows for the quantification of 2-hydroxynevirapine using the described methodologies.

HPLC_UV_Workflow start Start: Plasma Sample add_is Add Internal Standard (Carbamazepine) start->add_is extraction Liquid-Liquid Extraction (Diethyl Ether/Hexane) add_is->extraction vortex Vortex Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject analyze Data Acquisition & Analysis inject->analyze end End: Quantified Result analyze->end LC_MS_MS_Workflow start Start: Serum Sample add_is Add Internal Standard (Hesperetin) start->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex Vortex Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition & Analysis (MRM) inject->analyze end End: Quantified Result analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in 2-Hydroxy Nevirapine-d3 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Hydroxy Nevirapine-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 2-Hydroxy Nevirapine (B1678648), by co-eluting compounds from the biological matrix (e.g., plasma, serum).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the LC-MS/MS assay. In the analysis of plasma samples, endogenous phospholipids (B1166683) are a common cause of ion suppression.[1] For reliable quantification of 2-Hydroxy Nevirapine, it is crucial to assess and mitigate these effects. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a primary strategy to compensate for these effects, as it is expected to be impacted by the matrix in the same way as the analyte.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be evaluated using the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix (from which the analyte is absent) with the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. International guidelines recommend evaluating matrix effects across multiple lots of the biological matrix to ensure the robustness of the method.[1]

Q3: What is the role of this compound in the analysis?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its chemical and physical properties are nearly identical to the analyte (2-Hydroxy Nevirapine), it co-elutes and experiences similar ionization suppression or enhancement.[1] By adding a known amount of this compound to every sample, it serves as a reference to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of 2-Hydroxy Nevirapine.

Q4: Which ionization source, ESI or APCI, is less susceptible to matrix effects for 2-Hydroxy Nevirapine analysis?

A4: For the analysis of nevirapine and its metabolites, including 2-Hydroxy Nevirapine, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2] ESI can produce higher background noise due to its sensitivity to matrix components, whereas APCI often results in a lower matrix effect and consequently, lower limits of quantification (LOQs).[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for 2-Hydroxy Nevirapine and/or this compound
Possible Cause Recommended Solution
Co-eluting Matrix Components - Optimize the HPLC gradient to achieve better separation of the analyte and internal standard from interfering matrix components.[1]- Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl).[1]- Ensure the mobile phase pH is appropriate for the analyte's chemical properties.[1]
Column Overload - Reduce the injection volume.- Dilute the sample if the analyte concentration is too high.
Column Degradation - Use a guard column to protect the analytical column.- Replace the analytical column if performance does not improve with other measures.
Issue 2: Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Extraction - For Liquid-Liquid Extraction (LLE): Optimize the pH of the sample and the extraction solvent.[1]- For Solid-Phase Extraction (SPE): Test different sorbents (e.g., C18, HLB) and elution solvents to find the optimal combination for 2-Hydroxy Nevirapine.[1]- For Protein Precipitation (PPT): Evaluate different organic solvents (e.g., acetonitrile, methanol).[1]
Incomplete Elution from SPE Cartridge - Increase the volume of the elution solvent.- Use a stronger elution solvent.
Analyte Instability - Investigate the stability of 2-Hydroxy Nevirapine under the extraction conditions (pH, temperature, solvent).
Issue 3: High Signal Variability (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Matrix Effects - Improve the sample cleanup procedure to remove more interfering components. Solid-Phase Extraction (SPE) is generally more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids.[1]- Ensure the consistent and accurate addition of the this compound internal standard to all samples.
Instrumental Instability - Check the stability of the LC flow rate and the MS spray.- Perform system suitability tests before running the sample batch.
Inconsistent Sample Preparation - Ensure all sample preparation steps are performed uniformly across all samples.- Use automated liquid handlers for improved precision if available.

Data Presentation: Comparison of Sample Preparation Techniques

Technique Principle Pros Cons Expected Recovery for 2-Hydroxy Nevirapine Matrix Component Removal
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Least effective at removing phospholipids and other endogenous interferences, leading to higher matrix effects.[1]85-115% (can be variable)[2]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, good for removing highly polar or non-polar interferences.[1]More labor-intensive and uses larger volumes of organic solvents.85-115%[2]Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts by effectively removing phospholipids and other interferences.[1]More complex, time-consuming, and costly. Requires method development.>90% (typically high and reproducible)High

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and dilute with 200 µL of 2% phosphoric acid in water.[1]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Drying: Dry the cartridge for 1 minute under vacuum.[1]

  • Elution: Elute the 2-Hydroxy Nevirapine and this compound with 1 mL of methanol into a clean collection tube.[1]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]

Protocol 2: LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for your instrument.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[3]
Flow Rate 0.2 mL/min[3]
Gradient Isocratic elution with 40% Acetonitrile/0.1% formic acid[3]
Injection Volume 10 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)[2]
Polarity Positive
MRM Transitions 2-Hydroxy Nevirapine: m/z 283.0 -> 161.2[3]This compound: m/z 286.0 -> 164.2 (projected)

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Condition Condition SPE Cartridge Pretreat Pre-treat Plasma Sample (add IS, dilute) Condition->Pretreat Load Load Sample Pretreat->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte & IS Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (APCI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects Start Inconsistent Results or Low Signal Intensity AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., switch to SPE) ME_Present->Optimize_SP Yes ME_Absent No Significant Matrix Effect ME_Present->ME_Absent No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Check_IS Verify Internal Standard (2-OH-NVP-d3) Performance Optimize_LC->Check_IS Change_Ionization Consider APCI instead of ESI Check_IS->Change_Ionization Revalidate Re-validate Method Change_Ionization->Revalidate Troubleshoot_Other Investigate Other Causes (Instrument, Standard Prep) ME_Absent->Troubleshoot_Other

Caption: Logical workflow for troubleshooting matrix effects.

References

optimizing mass spectrometry parameters for 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 2-Hydroxy Nevirapine-d3. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for this compound?

A1: The selection of appropriate mass transitions (precursor and product ions) is critical for the selective and sensitive quantification of this compound. Based on available data, the recommended transition is derived from the non-deuterated form. For 2-Hydroxy Nevirapine (B1678648), a common precursor ion is m/z 283.0[1]. A commonly used product ion for quantification is m/z 161.2[1]. Since this compound has three deuterium (B1214612) atoms, its precursor ion will be shifted by approximately 3 Da.

Table 1: Recommended Mass Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
2-Hydroxy Nevirapine283.0161.2Positive
This compound~286.0To be determinedPositive

Note: The exact m/z of the product ion for the deuterated standard should be determined by direct infusion and fragmentation analysis.

Q2: Which ionization technique, ESI or APCI, is more suitable for this compound analysis?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of Nevirapine and its metabolites[2]. ESI is a common choice and has been successfully used in several methods[1]. However, APCI may offer advantages in reducing matrix effects, which can be a concern with complex biological samples[2]. The choice between ESI and APCI may depend on the sample matrix and the specific LC-MS/MS system being used. It is recommended to evaluate both ionization sources during method development to determine the optimal choice for your specific application.

Q3: What are typical starting points for collision energy (CE) and cone voltage (CV)?

A3: Optimal collision energy and cone voltage are instrument-dependent. However, published methods for the analysis of 2-Hydroxy Nevirapine can provide a good starting point. For instance, a study on Nevirapine analogs used a collision energy of 25 V and a cone voltage of 25 V for 2-Hydroxy Nevirapine[3]. These values should be optimized for this compound by infusing a standard solution and varying the CE and CV to maximize the signal intensity of the desired product ion.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound

This is a common issue that can arise from several factors throughout the analytical workflow. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no signal of this compound.

Detailed Steps:

  • Verify Standard Concentration and Integrity: Ensure the this compound standard is not degraded and is at the expected concentration. Prepare a fresh dilution from the stock solution.

  • Check Instrument Performance: Run a system suitability test with a known standard to confirm the LC-MS/MS system is functioning correctly.

  • Confirm Correct Mass Transitions: Directly infuse the this compound standard into the mass spectrometer to verify the precursor ion mass and identify the most abundant and stable product ions.

  • Optimize Cone Voltage and Collision Energy: Systematically vary the cone voltage and collision energy to maximize the signal for the selected product ion.

  • Evaluate Ion Source Parameters: Optimize ion source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

  • Assess Chromatography: Check for poor peak shape, significant peak tailing, or shifts in retention time, which could indicate issues with the column or mobile phase.

  • Investigate Sample Preparation: If analyzing biological samples, assess the efficiency of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure the analyte is not being lost.

  • Evaluate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte. Perform a post-extraction addition study to determine the extent of matrix effects. If significant, consider modifying the sample preparation method or chromatographic conditions.

Issue 2: High Background Noise or Interferences

High background noise can compromise the sensitivity and accuracy of the assay.

Logical Relationship of Noise Sources

G cluster_0 Potential Sources cluster_1 Troubleshooting Action A Contaminated Solvents or Reagents E Prepare Fresh Mobile Phase A->E B Dirty Ion Source F Clean Ion Source B->F C Co-eluting Matrix Components G Improve Chromatographic Separation C->G D Electronic Noise H Instrument Check-up D->H

Caption: Identifying and addressing sources of high background noise.

Troubleshooting Steps:

  • Solvent and Reagent Purity: Prepare fresh mobile phases using high-purity, MS-grade solvents and reagents.

  • Ion Source Cleaning: A dirty ion source is a common cause of high background. Follow the manufacturer's instructions to clean the ion source components, including the capillary, skimmer, and lenses.

  • Chromatographic Separation: If the noise is co-eluting with the analyte peak, optimize the chromatographic method to better separate the analyte from interfering matrix components. This may involve changing the gradient, mobile phase composition, or using a different column.

  • Electronic Noise: If the noise is random and not associated with the chromatography, it could be electronic noise. Contact a service engineer to diagnose the issue.

Experimental Protocols

Protocol 1: Direct Infusion for Parameter Optimization

Objective: To determine the optimal mass spectrometer parameters for this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol)

  • Syringe pump

  • Mass spectrometer with ESI or APCI source

Procedure:

  • Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Set up the syringe pump to infuse the solution at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to scan for the expected precursor ion of this compound (~m/z 286.0) in positive ion mode.

  • Optimize the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion.

  • Perform a product ion scan by selecting the precursor ion and ramping the collision energy to observe the fragmentation pattern.

  • Select a stable and abundant product ion for Multiple Reaction Monitoring (MRM).

  • Optimize the collision energy for the selected transition to maximize the product ion signal.

  • Fine-tune other ion source parameters (e.g., gas flows, temperatures) for maximum sensitivity.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract this compound from a biological matrix (e.g., plasma) for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add a small volume of the this compound internal standard solution.

  • Add three volumes of ice-cold acetonitrile (e.g., 300 µL).

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Table 2: Example LC-MS/MS Parameters for Nevirapine Metabolites

ParameterSettingReference
LC System
ColumnAquasil C18, 50 x 2.1 mm, 5 µm[1]
Mobile Phase40% Acetonitrile / 0.1% Formic Acid[1]
Flow Rate0.2 mL/min[1]
MS System
Ionization ModeESI Positive[1]
MRM Transition (2-OH NVP)m/z 283.0 -> 161.2[1]

Note: These parameters are provided as a starting point and should be optimized for your specific instrumentation and application.

References

Technical Support Center: Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][3][4][5][6]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[3][7][8]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][9]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[3][10]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms.[1][11] The rate of exchange is often minimized around pH 2.5-3.[10][12]

  • Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[10]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate isotopic exchange.[10][12]

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: A slight difference in retention time between the analyte and its deuterated internal standard is a known phenomenon referred to as an "isotope effect".[3][4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][13] While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects and inaccurate quantification.[4][5]

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[4]

  • Column Choice: In some cases, using a column with slightly lower resolution can help to achieve better peak overlap.[5]

  • Column Aging: A deteriorating column can impact the retention of the analyte and internal standard differently. If you observe increasing separation over time, consider replacing the column.[4]

Q4: What is "crosstalk" and how does it affect my results?

A4: Crosstalk, or isotopic interference, occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa.[7] This can happen in two primary ways:

  • The natural isotopic abundance of the analyte can contribute to the mass channel of the deuterated internal standard, especially for larger molecules or those containing elements with multiple common isotopes (e.g., chlorine, bromine).[7]

  • The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[7]

This can lead to non-linear calibration curves and biased quantitative results.[7] It is recommended to use an internal standard with a mass shift of at least +3 Da to minimize this effect.[5]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Differential matrix effects are a significant source of error in bioanalysis, occurring when the analyte and internal standard are not equally affected by ion suppression or enhancement.[2][14]

Symptoms:

  • Poor reproducibility of the analyte/internal standard area ratio across different samples.[3]

  • Inaccurate results for quality control (QC) samples.

  • Inconsistent internal standard response between samples and calibration standards.

Experimental Protocol: Matrix Effect Evaluation

This protocol allows for the quantitative assessment of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Data Presentation: Hypothetical Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat) 1,200,0001,500,0000.80--
Set B (Post-Spike) 600,0001,200,0000.5050%80%

In this example, the analyte experiences more significant ion suppression (50% signal remaining) than the deuterated internal standard (80% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration.[1]

Troubleshooting Workflow: Matrix Effects

G start Start: Inconsistent Results check_coelution Check Analyte/IS Co-elution start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok matrix_effect_eval Perform Matrix Effect Experiment (Post-Extraction Spike) coelution_ok->matrix_effect_eval Yes adjust_chrom Adjust Chromatography for Co-elution coelution_ok->adjust_chrom No diff_matrix_effect Differential Matrix Effect Observed? matrix_effect_eval->diff_matrix_effect optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) diff_matrix_effect->optimize_cleanup Yes end_ok Problem Resolved diff_matrix_effect->end_ok No optimize_chrom Optimize Chromatography (e.g., gradient, column) optimize_cleanup->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate revalidate->end_ok adjust_chrom->check_coelution

Caption: Troubleshooting workflow for differential matrix effects.

Guide 2: Assessing Isotopic Purity and Exchange

The isotopic purity of the deuterated internal standard is critical for accurate quantification. Contamination with the unlabeled analyte can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Symptoms:

  • Non-linear calibration curve, particularly at the low end.

  • Significant analyte signal detected in blank samples spiked only with the internal standard.

  • Decreasing internal standard signal over time in prepared samples.

Experimental Protocol: Assessing Contribution from Internal Standard

Methodology:

  • Prepare a Blank Sample: A matrix sample with no analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]

Experimental Protocol: Evaluating Isotopic Stability

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Solvent): Spike the deuterated IS into the sample preparation/reconstitution solvent.

    • Set B (Matrix): Spike the deuterated IS into a blank sample matrix (e.g., plasma, urine).[2]

  • Incubate Samples: Incubate both sets of samples under various conditions representative of your analytical method (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Process and Analyze: Process the samples at different time points using your established procedure and analyze by LC-MS/MS.

  • Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte and a corresponding decrease in the deuterated IS signal over time. A significant change indicates isotopic exchange.

Data Presentation: Hypothetical Isotopic Stability Study

ConditionTime (hours)Analyte Signal (from IS)IS Signal% Exchange
Matrix @ 25°C 05001,000,0000.05%
Matrix @ 25°C 45,000950,0000.53%
Matrix @ 4°C 241,500985,0000.15%

Logical Relationship: Purity and Its Impact

G is_purity Isotopic Purity of d-IS unlabeled_analyte Presence of Unlabeled Analyte in IS Solution is_purity->unlabeled_analyte Low response_at_zero Response at Zero Concentration (Blank + IS) unlabeled_analyte->response_at_zero Leads to lloq_bias Bias at LLOQ response_at_zero->lloq_bias Causes accuracy Overall Assay Accuracy lloq_bias->accuracy Impacts

Caption: Impact of internal standard purity on assay accuracy.

References

adjusting chromatography for 2-Hydroxy Nevirapine-d3 and analyte co-elution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering co-elution of 2-Hydroxy Nevirapine-d3 with an analyte during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: How do I confirm that this compound and my analyte are co-eluting?

A1: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[1][2] To confirm co-elution, especially when using mass spectrometry (MS), you should:

  • Examine Extracted Ion Chromatograms (EICs): Plot the EICs for the specific mass-to-charge ratio (m/z) of your analyte and the m/z of this compound. If the peaks have the same retention time, they are co-eluting.

  • Check for Peak Asymmetry: Look for signs of asymmetry in the chromatogram, such as shoulders or merged peaks, which can indicate co-elution.[1]

  • Utilize High-Resolution Detectors: A diode array detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak.[3] Similarly, a mass spectrometer can assess spectra across the peak; a shift in the mass profile suggests co-elution.[1]

Q2: What are the primary chromatographic parameters to adjust when facing co-elution?

A2: When your deuterated internal standard (this compound) co-elutes with your analyte, it can interfere with accurate quantification. The primary goal is to alter the selectivity (α) of your method. The key parameters to adjust are, in order of impact:

  • Mobile Phase Composition: Modifying the organic solvent, pH, or buffer can significantly change the interaction between the analytes and the stationary phase.[4][5]

  • Stationary Phase Chemistry: Switching to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl) can provide alternative separation mechanisms.[2]

  • Gradient Profile: Making the elution gradient shallower can increase the separation between closely eluting peaks.[4]

  • Temperature: Adjusting the column temperature can influence retention times and selectivity.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Adjustment of Mobile Phase

Adjusting the mobile phase is the most powerful and common first step to resolve co-elution.[6] Changes in solvent type, solvent strength, and pH can alter the selectivity of the separation.[4][7]

Experimental Protocol: Mobile Phase Optimization

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents interact differently with analytes and the stationary phase, which can alter elution order and resolve co-elution.

  • Adjust Mobile Phase Strength (%B): In reversed-phase chromatography, decreasing the percentage of the organic solvent will increase the retention time of both compounds.[8] This may provide enough separation to resolve them. It's recommended to aim for a retention factor (k') between 2 and 10.[8]

  • Modify Mobile Phase pH: Since Nevirapine and its hydroxylated metabolites contain ionizable groups, adjusting the pH of the mobile phase can change their charge state and dramatically affect retention.[8] Use a buffer to control the pH, especially if it is close to the pKa of the analytes.

Table 1: Example of Mobile Phase Modification Strategy

ParameterInitial ConditionStep 1: Change ModifierStep 2: Adjust StrengthStep 3: Modify pH
Aqueous Phase (A) 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5
Organic Phase (B) AcetonitrileMethanol MethanolMethanol
Gradient 5% to 95% B in 10 min5% to 95% B in 10 min5% to 70% B in 15 min 5% to 70% B in 15 min
Guide 2: Selecting an Alternative HPLC/UPLC Column

If modifying the mobile phase does not resolve the co-elution, changing the stationary phase is the next logical step.[5] Different column chemistries provide different types of interactions. Since 2-Hydroxy Nevirapine is a polar metabolite, a column designed for polar analytes may offer better separation.[9][10]

Experimental Protocol: Column Selection

  • Assess Analyte Properties: 2-Hydroxy Nevirapine is more polar than Nevirapine. Your analyte's polarity will determine the best column choice.

  • Select an Alternative Chemistry: If a standard C18 column is failing, consider a stationary phase that offers different interactions, such as π-π bonding or polar interactions.

  • Consider Particle Size: Using columns with smaller particle sizes can increase column efficiency (N) and may help resolve closely eluting peaks.[7]

Table 2: Comparison of Common Reversed-Phase HPLC Columns

Column TypePrimary InteractionBest Suited For
C18 (ODS) HydrophobicGeneral purpose, non-polar to moderately polar compounds.[2]
C8 Hydrophobic (less than C18)Very hydrophobic analytes that are too strongly retained on C18.[6]
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds, offering different selectivity than C18.[6]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, hydrophobicPolar compounds, halogenated compounds, and isomers.
Polar-Embedded Hydrophobic and polar interactionsEnhanced retention of polar compounds, compatible with 100% aqueous mobile phases.[11]
HILIC Hydrophilic interactionVery polar and hydrophilic compounds like metabolites and peptides.[10]

Visualizations

To aid in the troubleshooting process, the following diagrams illustrate the logical workflow for addressing co-elution and the relationships between key chromatographic parameters.

G start Co-elution Detected (Analyte + this compound) check_ms Confirm with EICs and Peak Purity start->check_ms step1 Adjust Mobile Phase check_ms->step1 Start Here step2 Modify Gradient Profile step1->step2 If Not Resolved outcome_resolved Resolution Achieved step1->outcome_resolved step3 Change Column Chemistry step2->step3 If Not Resolved step2->outcome_resolved step4 Adjust Temperature & Flow Rate step3->step4 If Not Resolved step3->outcome_resolved step4->outcome_resolved outcome_unresolved Issue Persists step4->outcome_unresolved G Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Most Impact Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k') Retention->Resolution sub_selectivity Mobile Phase (pH, Solvent) Stationary Phase sub_selectivity->Selectivity sub_efficiency Column Length Particle Size sub_efficiency->Efficiency sub_retention Mobile Phase Strength sub_retention->Retention

References

Technical Support Center: Troubleshooting Poor Peak Shape with 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 2-Hydroxy Nevirapine-d3. The following frequently asked questions (FAQs) and troubleshooting advice will help you diagnose and resolve common issues to achieve optimal, symmetrical peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape, specifically peak tailing, for this compound?

A1: The most frequent cause of peak tailing for polar compounds like this compound, which contains amine and phenol (B47542) functional groups, is secondary interactions with the stationary phase.[1][2] These unwanted interactions often occur with residual silanol (B1196071) groups on silica-based reversed-phase columns, leading to delayed elution and asymmetrical peaks.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical. If the pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[3][4][5] For basic compounds, operating at a lower pH (e.g., pH 2-3) can protonate residual silanol groups on the column, minimizing secondary interactions and reducing tailing.[6] Conversely, working at a pH well above the pKa can ensure the analyte is in a single ionic state.

Q3: Can the injection solvent cause poor peak shape?

A3: Yes, a mismatch between the injection solvent and the mobile phase is a common cause of peak distortion.[1][6] If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can lead to peak fronting or splitting.[1][4] It is best to dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[6]

Q4: My peak shape is getting progressively worse over a series of injections. What could be the cause?

A4: Progressive degradation of peak shape often points to column contamination or degradation.[1][6] This can be caused by the accumulation of strongly retained matrix components from your samples on the column inlet.[1][7] Another possibility is the hydrolysis of the stationary phase if operating at a high pH and/or temperature with a silica-based column.[7]

Q5: What is an acceptable peak tailing factor?

A5: An ideal peak is perfectly symmetrical with a tailing factor (Tf) of 1.0. In practice, a Tf value between 1.0 and 1.5 is generally considered acceptable for most analytical methods.[2] Values above 2.0 are often unacceptable for methods requiring high precision and may indicate a significant issue with the chromatographic system or method.[6]

Troubleshooting Guide for Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and reduce their interaction with the basic this compound molecule.[6]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2][3]

    • Solution 3: Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

  • Column Overload:

    • Solution: Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[1][6] High concentrations of the analyte can saturate the stationary phase, leading to tailing.[8]

  • Column Contamination or Degradation:

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. If you are already using one, try replacing it.[8]

    • Solution 2: Wash the Column: Flush the column with a strong solvent to remove contaminants.

    • Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[6][7]

  • Extra-Column Effects:

    • Solution: Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005") between the injector, column, and detector to reduce dead volume.[3][6] Also, ensure all fittings are properly connected.[1]

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that is longer than the trailing edge.

Potential Causes and Solutions:

  • Injection Solvent Stronger than Mobile Phase:

    • Solution: Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[1][4]

  • Column Overload (less common for fronting):

    • Solution: Reduce Sample Concentration: As with tailing, injecting too much sample can sometimes lead to fronting.[9]

Issue 3: Split Peaks

Split peaks can appear as two closely eluting peaks or a peak with a shoulder.

Potential Causes and Solutions:

  • Partially Blocked Frit or Column Inlet:

    • Solution 1: Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent.

    • Solution 2: Replace the Frit: If possible, replace the inlet frit of the column.

  • Injection Solvent/Mobile Phase Mismatch:

    • Solution: Ensure Sample is Fully Dissolved and Compatible: As with peak fronting, a significant mismatch can cause peak splitting.[4] Ensure your sample is fully dissolved in the injection solvent.

  • Column Void:

    • Solution: Replace the Column: A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split peak.[6][7] This usually requires column replacement.

Experimental Protocols & Data

The following tables provide examples of starting conditions for the analysis of Nevirapine and its metabolites, which can be adapted for this compound.

Table 1: Example HPLC-UV Method Parameters

ParameterConditionReference
Column Zorbax SB-C8[10]
Mobile Phase Ammonium acetate–acetonitrile (80:20, v/v)[10]
Flow Rate Gradient: 1 mL/min for 17 min, then increased to 2 mL/min[10]
Detection 280 nm[10]
Injection Volume Not specified[10]
Temperature Room Temperature[10]

Table 2: Example RP-HPLC Method Parameters for Nevirapine

ParameterConditionReference
Column Symmetry C18[11]
Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH 3.5) (65:35, v/v)[11]
Flow Rate 0.8 mL/min[11]
Detection 283 nm[11]
Injection Volume Not specified[11]
Temperature Not specified[11]

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape.

PoorPeakShapeTroubleshooting start_node Start: Poor Peak Shape Observed decision_node decision_node start_node->decision_node Identify Peak Shape Issue process_node_tailing Check for Tailing Causes decision_node->process_node_tailing Tailing process_node_fronting Check for Fronting Causes decision_node->process_node_fronting Fronting process_node_split Check for Split Peak Causes decision_node->process_node_split Split process_node process_node end_node Good Peak Shape decision_tailing_1 Column Overload? process_node_tailing->decision_tailing_1 Investigate decision_fronting_1 Injection solvent stronger than mobile phase? process_node_fronting->decision_fronting_1 Investigate decision_split_1 Blocked frit/column inlet? process_node_split->decision_split_1 Investigate process_tailing_1 Reduce sample concentration/ injection volume decision_tailing_1->process_tailing_1 Yes decision_tailing_2 Secondary Interactions? decision_tailing_1->decision_tailing_2 No process_tailing_1->end_node process_tailing_2 Adjust mobile phase pH Use end-capped column Add modifier decision_tailing_2->process_tailing_2 Yes decision_tailing_3 Column Contamination? decision_tailing_2->decision_tailing_3 No process_tailing_2->end_node process_tailing_3 Use guard column Wash or replace column decision_tailing_3->process_tailing_3 Yes process_tailing_4 Check for extra-column effects (tubing, fittings) decision_tailing_3->process_tailing_4 No process_tailing_3->end_node process_tailing_4->end_node process_fronting_1 Match injection solvent to mobile phase decision_fronting_1->process_fronting_1 Yes process_fronting_2 Check for column overload decision_fronting_1->process_fronting_2 No process_fronting_1->end_node process_fronting_2->end_node process_split_1 Reverse flush column Replace frit decision_split_1->process_split_1 Yes decision_split_2 Column void? decision_split_1->decision_split_2 No process_split_1->end_node process_split_2 Replace column decision_split_2->process_split_2 Yes process_split_3 Check for solvent mismatch decision_split_2->process_split_3 No process_split_2->end_node process_split_3->end_node

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

This guide provides a structured approach to identifying and resolving poor peak shape issues for this compound. By systematically addressing potential chemical and physical causes, researchers can improve the quality and reliability of their chromatographic data.

References

assessing and correcting for 2-Hydroxy Nevirapine-d3 instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and correcting for the potential instability of 2-Hydroxy Nevirapine-d3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a deuterated form of 2-Hydroxy Nevirapine (B1678648), a primary oxidative metabolite of the antiretroviral drug Nevirapine.[1][2][3] It is commonly used as an internal standard in pharmacokinetic and drug metabolism studies. The stability of this compound is a critical concern because its degradation can lead to inaccurate quantification of the target analyte. The presence of a hydroxyl group makes the molecule susceptible to oxidation, and the deuterium (B1214612) label itself can sometimes be prone to exchange.[4][5]

Q2: What are the primary degradation pathways for 2-Hydroxy Nevirapine?

Studies on the non-deuterated 2-Hydroxy Nevirapine have shown that it is susceptible to oxidation.[2][6] The phenolic group can be oxidized to form a reactive quinone-imine species.[6] This electrophilic intermediate is highly reactive and can undergo further reactions, including hydrolysis and adduction to bionucleophiles.[6] While specific degradation pathways for the d3 variant have not been extensively published, it is reasonable to presume a similar susceptibility to oxidation.

Q3: Can the deuterium label on this compound be lost during analysis?

Yes, the loss of deuterium labels, known as isotopic exchange or back-exchange, is a potential issue for deuterated compounds, especially when the labels are on or near heteroatoms like oxygen (-OH).[4][5] This can occur in solutions with acidic or basic pH.[4] For this compound, the stability of the deuterium label will depend on its specific position on the molecule. If the deuterium atoms are on the methyl group, they are generally stable. However, if they are near the hydroxyl group, the risk of exchange increases.

Q4: How can I assess the stability of my this compound standard?

You can perform forced degradation studies to assess the stability of your this compound standard under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[7][8][9] Additionally, you should evaluate its stability in the biological matrix you are using for your experiments (e.g., plasma, urine) and under the specific conditions of your sample preparation and storage.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

If you are observing inconsistent or inaccurate results when using this compound as an internal standard, consider the following potential causes and solutions:

  • Degradation of the Internal Standard:

    • Troubleshooting: Perform a stability assessment of your this compound stock and working solutions. This can be done by analyzing the standard at different time points and under different storage conditions.

    • Solution: If degradation is observed, prepare fresh stock solutions more frequently and store them at a lower temperature, protected from light. Consider using a stabilizer if compatible with your analytical method.

  • Isotopic Exchange (H/D Back-Exchange):

    • Troubleshooting: To check for back-exchange, incubate the deuterated internal standard in a blank matrix for a duration equivalent to your sample preparation and analysis time.[5] Analyze the sample and look for any increase in the signal of the non-deuterated 2-Hydroxy Nevirapine.

    • Solution: If back-exchange is significant, adjust the pH of your solutions to be as close to neutral as possible.[4] Ensure the deuterium labels are on a stable position of the molecule.

  • Differential Matrix Effects:

    • Troubleshooting: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[4] This can be assessed by comparing the response of the internal standard in a neat solution versus in the extracted blank matrix.

    • Solution: Optimize your sample preparation method to remove interfering matrix components. Modifying the chromatographic conditions to ensure co-elution of the analyte and internal standard can also help mitigate this effect.[4]

Issue 2: Unstable Internal Standard Signal

A fluctuating signal for this compound across a batch of samples can be caused by several factors:

  • In-source Instability:

    • Troubleshooting: The deuterated internal standard may have different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[4] This can be investigated by infusing the compound directly into the mass spectrometer and observing the stability of the signal over time.

    • Solution: Optimize the ion source parameters, such as temperature and voltages, to minimize in-source degradation.

  • Variable Extraction Recovery:

    • Troubleshooting: Differences in the extraction efficiency between the analyte and the internal standard can lead to variable signals.[4] Assess the recovery of both compounds by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

    • Solution: Re-evaluate and optimize your extraction procedure to ensure consistent and comparable recovery for both the analyte and the internal standard.

  • Instrumental Issues:

    • Troubleshooting: Signal instability can also arise from hardware problems, such as a contaminated mass spectrometer, issues with the ion source spray, or a faulty autosampler.[10]

    • Solution: Perform regular instrument maintenance and cleaning. A systematic check of the LC-MS/MS system can help identify and resolve any hardware-related issues.[10]

Data Presentation

Table 1: Summary of Potential Instability Issues and Troubleshooting Actions

Potential Issue Troubleshooting Action Corrective Measure
Chemical Degradation Perform forced degradation studies (acid, base, oxidation, heat, light).Prepare fresh solutions; optimize storage conditions (temperature, light protection).
Isotopic Exchange Incubate in blank matrix and monitor for an increase in the non-deuterated analyte signal.Adjust solution pH to neutral; ensure stable label position.
Differential Matrix Effects Compare IS response in neat solution vs. extracted blank matrix.Optimize sample preparation; ensure chromatographic co-elution.
In-source Instability Infuse directly into MS and monitor signal stability.Optimize ion source parameters (e.g., temperature).
Variable Extraction Recovery Compare pre- and post-extraction spiked samples.Re-validate and optimize the extraction method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by LC-MS/MS to determine the percentage of degradation.

Protocol 2: Assessing Isotopic Exchange

Objective: To determine if the deuterium label on this compound is stable under analytical conditions.

Methodology:

  • Prepare Samples:

    • Set A (Control): Spike the deuterated internal standard into a pure solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5]

  • Sample Processing: Process the samples using your established extraction procedure.[5]

  • Analysis: Analyze the samples by LC-MS/MS.

  • Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[5]

Visualizations

cluster_assessment Assessment of this compound Instability cluster_correction Correction Strategies start Start: Inconsistent Quantitative Results check_degradation Assess Chemical Degradation start->check_degradation check_exchange Evaluate Isotopic Exchange (H/D) check_degradation->check_exchange [Stable] degradation_yes Degradation Detected check_degradation->degradation_yes [Unstable] check_matrix Investigate Differential Matrix Effects check_exchange->check_matrix [No Exchange] exchange_yes Exchange Detected check_exchange->exchange_yes [Exchange Occurs] end_assessment Identify Root Cause check_matrix->end_assessment [No Differential Effects] matrix_yes Matrix Effects Detected check_matrix->matrix_yes [Differential Effects Present] solution_storage Optimize Storage (Temp, Light) degradation_yes->solution_storage solution_ph Adjust Solution pH to Neutral exchange_yes->solution_ph solution_cleanup Optimize Sample Cleanup matrix_yes->solution_cleanup cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare 2-Hydroxy Nevirapine-d3 Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions incubation Incubate under Defined Conditions stress_conditions->incubation analysis Analyze by LC-MS/MS incubation->analysis data_eval Evaluate Degradation and Isotopic Exchange analysis->data_eval

References

impact of isotopic purity of 2-Hydroxy Nevirapine-d3 on results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the critical impact of the isotopic purity of 2-Hydroxy Nevirapine-d3 when used as an internal standard (IS) in quantitative bioanalysis. Ensuring the quality of your internal standard is paramount for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

This compound is a stable isotope-labeled (SIL) form of 2-Hydroxy Nevirapine (B1678648), a metabolite of the antiretroviral drug Nevirapine.[1][2][3] Its primary use is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of 2-Hydroxy Nevirapine in biological samples.[4][5]

Q2: Why is the isotopic purity of this compound so critical for experimental results?

The accuracy of quantification using an internal standard relies on the principle of isotope dilution, where the SIL-IS behaves nearly identically to the analyte during sample preparation and analysis.[4] Isotopic impurities can disrupt this relationship, leading to significant errors. The two main concerns are:

  • Crosstalk (or Cross-Contribution): The presence of unlabeled (d0) 2-Hydroxy Nevirapine in the d3-IS solution can artificially inflate the analyte signal, leading to an overestimation of the analyte's concentration.[4]

  • Interference: Other impurities may co-elute with and interfere with the detection of either the analyte or the internal standard, compromising assay precision and accuracy.[6]

Q3: What are the common types of impurities in a deuterated standard like this compound?

Common impurities include:

  • Unlabeled Analyte (d0): The most critical impurity, which directly contributes to the analyte's signal.

  • Partially Labeled Variants (d1, d2): These may or may not interfere, depending on the mass spectrometer's resolution and the specific mass transitions being monitored.

  • Synthesis Byproducts: Other structurally related compounds that were not fully removed during purification.

Q4: How can isotopic impurities in my this compound internal standard concretely affect my quantitative results?

Impurities can lead to several quantifiable problems:

  • Inaccurate Calibration Curves: Unlabeled analyte in the IS can cause a significant y-intercept and non-linearity, particularly at the lower limit of quantification (LLOQ).[7]

  • Poor Assay Precision and Accuracy: Variable levels of impurities across different preparations or inconsistent contribution can lead to high coefficients of variation (%CV) in quality control (QC) samples.

  • Systematic Bias: A consistent level of d0 impurity will cause a systematic overestimation of the analyte concentration across all samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments that could be related to the isotopic purity of your this compound internal standard.

Observed Problem Potential Root Cause (Related to IS Purity) Recommended Action
High or Non-Linear Calibration Curve Intercept Contribution of unlabeled (d0) 2-Hydroxy Nevirapine from the IS solution.1. Perform the "IS Purity Check" experiment (see protocols below).2. If significant contribution is found, source a higher purity IS.3. For minor, consistent contributions, results may be correctable, but this requires thorough validation.
High Variability (%CV) in QC Samples Inconsistent IS spiking; degradation of the IS; interference from an impurity.1. Review sample preparation records for pipetting errors.[5][8]2. Prepare a fresh IS stock solution and re-run affected samples.3. Analyze the IS solution for potential degradation products or impurities.[5]
Results Consistently Biased High Significant and consistent presence of unlabeled (d0) analyte in the IS.1. Quantify the percentage of d0 impurity in the IS (see protocols).2. Replace the IS lot with one of certified high isotopic purity (ideally ≥98%).[4]
Drifting or Inconsistent IS Response Across Run Matrix effects differing between samples and standards; IS instability in processed samples.1. Investigate matrix effects by comparing IS response in extracted blank matrix versus standards.[5]2. Evaluate the stability of the IS in the final extraction solvent over the expected run time.
Impact of d0 Impurity on LLOQ Accuracy (Hypothetical Data)

This table illustrates how even small amounts of unlabeled (d0) analyte in the this compound IS can disproportionately affect results at low concentrations.

Actual Analyte Concentration Assumed IS Purity Actual IS Purity (% d0 Impurity) Resulting Signal Contribution from IS Calculated Analyte Concentration % Error (Bias)
1.0 ng/mL (LLOQ)100% d399.5% d3 (0.5% d0)+0.5 ng/mL equivalent1.5 ng/mL+50%
1.0 ng/mL (LLOQ)100% d399.9% d3 (0.1% d0)+0.1 ng/mL equivalent1.1 ng/mL+10%
50.0 ng/mL100% d399.5% d3 (0.5% d0)+0.5 ng/mL equivalent50.5 ng/mL+1%
50.0 ng/mL100% d399.9% d3 (0.1% d0)+0.1 ng/mL equivalent50.1 ng/mL+0.2%

Assumes IS working concentration is 100 ng/mL.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity and Crosstalk of this compound

Objective: To determine if the this compound internal standard (IS) solution contributes to the signal in the analyte's mass channel.

Methodology:

  • Prepare Solutions:

    • Prepare a "Blank" sample: Extract blank biological matrix (e.g., plasma) using your established method without adding analyte or IS.

    • Prepare an "IS-Only" sample: Extract blank matrix and add the this compound IS at the final working concentration used in your assay.

    • Prepare an "LLOQ" sample: Prepare a standard at the Lower Limit of Quantification for the analyte (2-Hydroxy Nevirapine) and add the IS.

  • LC-MS/MS Analysis:

    • Analyze the three samples using your validated LC-MS/MS method.

    • Monitor the mass transition (MRM) for the analyte (d0) and the internal standard (d3).

  • Data Evaluation:

    • Blank Sample: The analyte MRM channel should have no significant peak at the expected retention time.

    • IS-Only Sample: Carefully examine the analyte (d0) MRM channel. A significant peak at the retention time of 2-Hydroxy Nevirapine indicates the presence of unlabeled analyte in your IS.

    • Acceptance Criteria: A common acceptance criterion is that the peak area in the analyte channel for the "IS-Only" sample should be less than 5% of the peak area of the "LLOQ" sample. The response in the IS channel for the LLOQ sample should likewise be less than 5% of the IS response in the "IS-Only" sample.

Visual Guides

Workflow for Troubleshooting Internal Standard Purity Issues

G cluster_0 A Assay Anomaly Observed (e.g., High Intercept, Poor Precision) B Prepare & Analyze 'IS-Only' Sample A->B C Check for Signal in Analyte (d0) Channel B->C D Signal < 5% of LLOQ? C->D  Signal Detected   E IS Purity is Acceptable. Investigate Other Causes (e.g., Matrix Effects, Pipetting) C->E No Signal D->E Yes F IS Purity is Unacceptable. Significant d0 Contribution. D->F No G Source New Lot of High-Purity IS. Re-validate. F->G

Caption: Workflow for diagnosing assay issues related to internal standard purity.

Logical Impact of Isotopic Impurity on Quantification

G A This compound IS Contains d0 Impurity B Signal Crosstalk: IS contributes to Analyte (d0) Signal A->B C Analyte Response is Artificially Inflated B->C D Analyte / IS Ratio is Incorrect C->D E Inaccurate Quantification (Systematic Positive Bias) D->E

Caption: How d0 impurity in an internal standard leads to inaccurate results.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy Nevirapine-d3 and Non-Deuterated Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicological studies in drug development. 2-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine, is a key analyte in such assessments. The use of an appropriate internal standard (IS) is critical for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the deuterated internal standard, 2-Hydroxy Nevirapine-d3, and non-deuterated (analog) internal standards.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] The fundamental principle is that a SIL-IS behaves virtually identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[1] In contrast, a non-deuterated internal standard is a structurally similar but chemically distinct molecule. While more accessible, its physicochemical differences from the analyte can introduce variability and impact data accuracy.

Comparative Performance Data

The selection of an internal standard directly influences the performance of a bioanalytical method. The following table summarizes key quantitative parameters, drawing from a validated method for the quantification of 2-Hydroxy Nevirapine (2-OH NVP) using its deuterated analog (2-OH NVP-d3) as the internal standard.[3]

ParameterThis compound (SIL-IS)Non-Deuterated IS (Analog IS)Key Findings & References
Co-elution Nearly identical retention time to the analyte.Different retention time.Deuterated standards co-elute with the analyte, ensuring they experience the same degree of matrix effects.[2][4] Analog standards with different retention times may not effectively correct for these effects.[1][5]
Matrix Effect Compensation HighLow to ModerateBecause they co-elute, SIL-IS provide superior correction for ion suppression or enhancement caused by matrix components.[1][6]
Accuracy & Precision High (Intra/Inter-day CVs <15%)VariableThe use of a SIL-IS generally results in higher accuracy and precision.[3] A study using 2-OH NVP-d3 reported coefficients of variation under 15%.[3]
Recovery Consistent with analyte (85-115%)May differ from analyteA SIL-IS will have nearly identical extraction recovery to the analyte.[4] The recovery of an analog IS can be different, leading to quantification errors.[3]
Limit of Quantification (LOQ) 6 pg/mg (in hair matrix)Method DependentA validated method using 2-OH NVP-d3 achieved a low LOQ, demonstrating high sensitivity.[3]
Cost & Availability Higher cost, specialized synthesis.Lower cost, more readily available.Non-deuterated compounds are generally less expensive and more accessible.[1][7]

Experimental Protocols

LC-MS/MS Method for Quantification of 2-Hydroxy Nevirapine in Human Plasma

This protocol provides a representative methodology for the quantification of 2-Hydroxy Nevirapine using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Hydroxy Nevirapine: m/z 283.1 → 241.1

    • This compound: m/z 286.1 → 244.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V).

Visualizations

cluster_workflow Bioanalytical Workflow Sample Sample Collection (e.g., Plasma, Hair) Add_IS Addition of Internal Standard (2-OH NVP-d3 or Non-Deuterated) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical bioanalytical workflow for metabolite quantification.

cluster_pathway Simplified Nevirapine Metabolism NVP Nevirapine CYP3A4 CYP3A4 NVP->CYP3A4 major CYP2B6 CYP2B6 NVP->CYP2B6 minor OH_NVP_2 2-Hydroxy Nevirapine CYP3A4->OH_NVP_2 OH_NVP_12 12-Hydroxy Nevirapine CYP3A4->OH_NVP_12 OH_NVP_3 3-Hydroxy Nevirapine CYP2B6->OH_NVP_3 Glucuronidation Glucuronidation & Excretion OH_NVP_2->Glucuronidation OH_NVP_3->Glucuronidation OH_NVP_12->Glucuronidation

Caption: Metabolic pathway of Nevirapine to its primary metabolites.

Conclusion

For the quantitative analysis of 2-Hydroxy Nevirapine, the use of a deuterated internal standard, this compound, is demonstrably superior to a non-deuterated analog. Its chemical and physical similarity to the analyte ensures it accurately reflects the analyte's behavior during the entire analytical process, from extraction to detection.[4] This co-elution and identical behavior under ionization conditions provide robust correction for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and sensitivity.[1][2] While non-deuterated standards are a viable low-cost alternative, they introduce a higher risk of quantitative error due to potential differences in retention time, extraction efficiency, and ionization response. Therefore, for regulated bioanalytical studies where data integrity is paramount, this compound is the recommended internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nevirapine (B1678648) and its metabolites, with a focus on the cross-validation of these methods. While specific data on the use of 2-Hydroxy Nevirapine-d3 as an internal standard is limited in publicly available literature, this document outlines the established methodologies for Nevirapine analysis and the critical process of method cross-validation, providing a framework for the inclusion of novel internal standards like this compound.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is paramount for accurate drug quantification. Below is a summary of the performance characteristics of commonly employed methods for Nevirapine and its metabolites.

Table 1: Performance Characteristics of HPLC-UV Methods for Nevirapine Quantification

ParameterMethod 1Method 2
**Linearity (R²) **>0.995[1]0.999[2]
Precision (% CV) +1.92% to +9.69%[1]<0.95% (RSD)[2]
Accuracy (%) -9.70% to +12.0%[1]100.2% to 101.1%[2]
Lower Limit of Quantification (LLOQ) 500 ng/mL[1]Not specified
Recovery (%) 98.8% to 114%[1]100.0% to 100.5%[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for Nevirapine and Metabolite Quantification

ParameterMethod 1 (Nevirapine)Method 2 (Nevirapine, 2-OH & 3-OH NVP)Method 3 (Nevirapine)
Linearity (R²) >0.99[3]Not specified>0.99[4]
Precision (% CV) <15% (intra- and inter-day)[3]<10% (mean inter- and intra-assay)[5]1.03% (inter-day)[4]
Accuracy (%) 85% to 115%[3]Not specified99.33%[4]
Lower Limit of Quantification (LLOQ) 11 pg/mg (NVP), 6 pg/mg (2-OH & 3-OH NVP)[3]25 ng/mL[5]37.5080 ng/mL[4]
Recovery (%) 85% to 115%[3]92.4%[5]Not specified

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of Nevirapine in plasma, particularly in resource-limited settings.[6][7][8]

  • Sample Preparation: Solid-phase extraction is a common technique used to prepare plasma samples for analysis.[8] Alternatively, a simple liquid-liquid extraction with diethyl ether and hexane (B92381) can be employed.[9]

  • Chromatographic Conditions:

  • Detection: Ultraviolet (UV) detection is performed at a wavelength of 260 nm.[1][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the simultaneous quantification of Nevirapine and its metabolites.[3][5]

  • Sample Preparation: A simple protein precipitation with perchloric acid is a rapid and effective method for plasma samples.[5] For hair samples, a more extensive extraction process is required.[3]

  • Chromatographic Conditions:

    • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm).[4]

    • Ion Source: Atmospheric pressure chemical ionization (APCI) has been shown to be a better choice than electrospray ionization (ESI) for the simultaneous analysis of Nevirapine and its hydroxylated metabolites in hair, as it can reduce background noise and matrix effects.[3]

  • Detection: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.[3]

Mandatory Visualization: The Cross-Validation Workflow

Cross-validation is a critical step to ensure that an analytical method produces comparable results across different laboratories or when modifications are made to a validated method. The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Nevirapine.

cluster_0 Method Development & Validation cluster_1 Sample Exchange & Analysis cluster_2 Data Comparison & Acceptance A Develop & Validate Method A (e.g., HPLC-UV at Lab 1) C Prepare & Split Aliquots of QC Samples & Study Samples A->C B Develop & Validate Method B (e.g., LC-MS/MS at Lab 2 or a modified method) B->C D Analyze Samples using Method A at Lab 1 C->D E Analyze Samples using Method B at Lab 2 C->E F Compare Results from Method A and Method B D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, % difference) F->G H Acceptance Criteria Met? (e.g., 87% of results within ±20% difference) G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies & Re-evaluate H->J No

Caption: Workflow for the cross-validation of analytical methods for Nevirapine.

This guide provides a foundational understanding of the analytical methods used for Nevirapine and the essential process of cross-validation. The integration of novel internal standards like this compound into these validated workflows would require a similar rigorous validation and cross-validation process to ensure data integrity and comparability.

References

A Comparative Performance Analysis: 2-Hydroxy Nevirapine-d3 vs. 13C-Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nevirapine (B1678648) metabolites, the choice of an appropriate internal standard is critical for ensuring data accuracy and reliability. This guide provides an objective performance comparison between deuterated (2-Hydroxy Nevirapine-d3) and Carbon-13 (¹³C)-labeled internal standards, supported by established principles in isotope dilution mass spectrometry and representative experimental data.

In the realm of bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards are the gold standard. They are designed to mimic the analyte of interest throughout the analytical process, compensating for variations in sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled standards are widely used, their inherent physicochemical properties can lead to significant performance differences. Generally, ¹³C-labeled standards are considered superior due to their identical chemical and physical properties to the analyte, differing only in mass.[1][2]

Executive Summary of Performance Comparison

Carbon-13 labeled standards typically offer superior performance in bioanalytical assays due to their identical chromatographic behavior and higher isotopic stability compared to their deuterated counterparts. Deuterated standards, such as this compound, can be prone to chromatographic shifting and isotopic exchange, which may compromise analytical accuracy.

Quantitative Performance Data

While a direct head-to-head study for 2-Hydroxy Nevirapine was not found in the public domain, the following table summarizes typical performance characteristics observed in comparative studies of deuterated and ¹³C-labeled standards for analogous small molecules in bioanalysis.[1][3][4]

Performance ParameterThis compound (Deuterated)¹³C-Labeled 2-Hydroxy NevirapineRationale & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[3]Co-elutes perfectly with the unlabeled analyte.[5]The superior co-elution of ¹³C-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially at exchangeable sites.[3]¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, ensuring high stability.[1]The high isotopic stability of ¹³C-standards ensures the integrity of the standard throughout the entire analytical workflow.
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[3]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.
Accuracy (Bias) Can be higher due to differential matrix effects and isotopic instability. For some analytes, errors as high as 40% have been reported.[1]Typically lower, with mean bias often within ±5% of the true value.[4]¹³C-labeled standards generally lead to more accurate and reliable quantification.
Precision (%CV) May be higher due to variability in chromatographic shifts and matrix effects.Generally lower, reflecting more consistent compensation for analytical variability.[4]The use of ¹³C-labeled standards can significantly improve the precision of the analytical method.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of 2-Hydroxy Nevirapine in human plasma using a stable isotope dilution LC-MS/MS method. This protocol can be adapted for a comparative study of this compound and a ¹³C-labeled standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or ¹³C-labeled 2-Hydroxy Nevirapine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).[6]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate 2-Hydroxy Nevirapine from other matrix components.

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for 2-Hydroxy Nevirapine and the respective internal standards would be monitored. For 2-Hydroxy Nevirapine, a potential transition is m/z 283.0 -> 161.2.[6]

Mandatory Visualizations

Nevirapine Metabolism Pathway

The metabolic pathway of Nevirapine is primarily hepatic, involving several cytochrome P450 (CYP) enzymes. The formation of 2-Hydroxy Nevirapine is mainly catalyzed by CYP3A4.[7][8]

Nevirapine_Metabolism Nevirapine Nevirapine 2-Hydroxy Nevirapine 2-Hydroxy Nevirapine Nevirapine->2-Hydroxy Nevirapine CYP3A4 3-Hydroxy Nevirapine 3-Hydroxy Nevirapine Nevirapine->3-Hydroxy Nevirapine CYP2B6 8-Hydroxy Nevirapine 8-Hydroxy Nevirapine Nevirapine->8-Hydroxy Nevirapine CYP3A4, CYP2D6 12-Hydroxy Nevirapine 12-Hydroxy Nevirapine Nevirapine->12-Hydroxy Nevirapine CYP3A4, CYP2D6 Glucuronidation Glucuronide Conjugates (Urinary Excretion) 2-Hydroxy Nevirapine->Glucuronidation 3-Hydroxy Nevirapine->Glucuronidation 8-Hydroxy Nevirapine->Glucuronidation 12-Hydroxy Nevirapine->Glucuronidation

Caption: Metabolic pathway of Nevirapine highlighting the formation of 2-Hydroxy Nevirapine.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the experimental workflow for a comparative performance study of this compound and a ¹³C-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Comparison Plasma_Sample Plasma Sample Spike_d3 Spike with This compound Plasma_Sample->Spike_d3 Spike_13C Spike with ¹³C-Labeled Standard Plasma_Sample->Spike_13C Protein_Precipitation_d3 Protein Precipitation Spike_d3->Protein_Precipitation_d3 Protein_Precipitation_13C Protein Precipitation Spike_13C->Protein_Precipitation_13C Extraction_d3 Supernatant Extraction Protein_Precipitation_d3->Extraction_d3 Extraction_13C Supernatant Extraction Protein_Precipitation_13C->Extraction_13C Reconstitution_d3 Reconstitution Extraction_d3->Reconstitution_d3 Reconstitution_13C Reconstitution Extraction_13C->Reconstitution_13C LC_MS_d3 LC-MS/MS Analysis (d3) Reconstitution_d3->LC_MS_d3 LC_MS_13C LC-MS/MS Analysis (¹³C) Reconstitution_13C->LC_MS_13C Data_Analysis Quantitative Data Analysis (Accuracy, Precision, etc.) LC_MS_d3->Data_Analysis LC_MS_13C->Data_Analysis Performance_Comparison Performance Comparison Data_Analysis->Performance_Comparison

Caption: Workflow for comparing deuterated and 13C-labeled internal standards.

References

A Comparative Guide to Internal Standards for Nevirapine Analysis: Focus on 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of various internal standards used in the quantitative analysis of Nevirapine (B1678648) and its metabolites, with a special focus on the performance of 2-Hydroxy Nevirapine-d3. The information presented is based on published experimental data to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Accurate and precise quantification of Nevirapine and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment. The use of a suitable internal standard (IS) is paramount to compensate for variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results. An ideal internal standard should be chemically similar to the analyte, undergo similar extraction and chromatographic behavior, and not be present in the biological sample. Isotopically labeled analogs of the analyte are often considered the gold standard.

This guide evaluates the performance of this compound as an internal standard and compares it with other commonly used internal standards for Nevirapine analysis, such as Nevirapine-d5, Carbamazepine, and Indinavir.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance of different internal standards based on data from various validated methods for the determination of Nevirapine and its metabolites.

Internal StandardAnalyte(s)MethodAccuracy (% Recovery or % Bias)Precision (% CV)Reference
This compound 2-Hydroxy Nevirapine, Nevirapine, 3-Hydroxy NevirapineLC-MS/MS85 - 115%< 15% (intra- and inter-day)[1]
Nevirapine-d5 Nevirapine, LamivudineLC-MS/MS99.33%1.03%[2]
Carbamazepine NevirapineHPLC-UV90 - 110% of expected concentration≤10%[3][4][5]
Indinavir NevirapineHPLC-UV-9.70% – 12.0%+1.92% – +9.69%[6][7]

Table 1: Comparison of Accuracy and Precision of Different Internal Standards

In-Depth Look at this compound

This compound is a deuterated analog of the major metabolite of Nevirapine, 2-Hydroxy Nevirapine. Its structural similarity and identical physicochemical properties to the analyte make it an excellent internal standard for the quantification of 2-Hydroxy Nevirapine. A study utilizing this compound for the simultaneous determination of Nevirapine and its hydroxy metabolites in hair by LC-MS/MS reported good performance in terms of accuracy and precision[1]. The recoveries were found to be within the acceptable range of 85-115%, and the intra-day and inter-day coefficients of variation were within 15%, demonstrating the reliability of this internal standard for bioanalytical applications[1].

Alternative Internal Standards: A Comparative Overview

While this compound is ideal for its corresponding metabolite, other internal standards are frequently employed for the analysis of the parent drug, Nevirapine.

  • Nevirapine-d5: As a stable isotope-labeled analog of the parent drug, Nevirapine-d5 is considered a highly suitable internal standard. It co-elutes with Nevirapine and compensates effectively for matrix effects and variations in instrument response. A study using Nevirapine-d5 for the quantification of Nevirapine in human plasma by LC-MS/MS reported excellent accuracy (99.33%) and precision (1.03%)[2].

  • Carbamazepine: This antiepileptic drug is structurally different from Nevirapine but has been successfully used as an internal standard in several HPLC-UV methods for Nevirapine quantification[3][4][5]. Its advantages include wide availability and lower cost. Validation data from a study using Carbamazepine as an internal standard showed acceptable accuracy, with concentrations ranging between 90-110% of the expected values, and a precision of ≤10%[3].

  • Indinavir: Another antiretroviral drug, Indinavir, has also been utilized as an internal standard for Nevirapine analysis by HPLC-UV[6][7]. A validated method using Indinavir as an internal standard demonstrated good accuracy (-9.70% to 12.0%) and precision (+1.92% to +9.69%)[7].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for methods using the discussed internal standards.

Method Using this compound Internal Standard (LC-MS/MS)
  • Sample Preparation: Hair samples are washed, pulverized, and extracted with methanol. The extract is then evaporated and reconstituted in the mobile phase. This compound and Nevirapine-d3 are added as internal standards[1][8].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard[1].

Method Using Carbamazepine Internal Standard (HPLC-UV)
  • Sample Preparation: Plasma samples are deproteinized by adding a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase. Carbamazepine is added as the internal standard[3][4][5].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 7.5)[3][4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 282 nm[3][4].

Method Using Nevirapine-d5 Internal Standard (LC-MS/MS)
  • Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard. Nevirapine-d5 is added prior to extraction[2].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: MRM of specific precursor-product ion transitions for Nevirapine and Nevirapine-d5[2].

Method Using Indinavir Internal Standard (HPLC-UV)
  • Sample Preparation: Protein precipitation of plasma samples using cold acetonitrile. The supernatant is then evaporated and the residue reconstituted. Indinavir is used as the internal standard[6][7].

  • Chromatographic Conditions:

    • Column: Atlantis dC18 column.

    • Mobile Phase: A gradient of acetonitrile and water with additives.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 260 nm[6][7].

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological context of Nevirapine, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Hair, etc.) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: A generalized experimental workflow for the bioanalysis of Nevirapine.

Nevirapine_Metabolism Nevirapine Nevirapine Metabolite_2OH 2-Hydroxy Nevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxy Nevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxy Nevirapine Nevirapine->Metabolite_8OH CYP3A4 Metabolite_12OH 12-Hydroxy Nevirapine Nevirapine->Metabolite_12OH CYP2D6 Glucuronides Glucuronide Conjugates Metabolite_2OH->Glucuronides Metabolite_3OH->Glucuronides Metabolite_8OH->Glucuronides Metabolite_12OH->Glucuronides

Figure 2: Simplified metabolic pathway of Nevirapine.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for Nevirapine and its metabolites.

  • This compound stands out as an excellent choice for the accurate and precise quantification of the 2-Hydroxy Nevirapine metabolite, owing to its isotopic labeling.

  • Nevirapine-d5 is the preferred internal standard for the parent drug, Nevirapine, for the same reason.

  • Carbamazepine and Indinavir are viable and cost-effective alternatives, particularly for HPLC-UV methods, and have demonstrated acceptable performance in various studies.

Researchers should select an internal standard based on the specific analyte of interest, the analytical platform available, and the required level of accuracy and precision for their study. The data and protocols summarized in this guide provide a valuable resource for making an informed decision.

References

The Analytical Edge: A Comparative Guide to Calibration Curve Linearity for Nevirapine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648), establishing a robust and linear calibration curve is paramount for accurate quantification. This guide provides a comparative analysis of calibration curve performance, with a focus on the use of 2-Hydroxy Nevirapine-d3 as an internal standard, alongside other methodologies. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in method development.

Comparative Analysis of Calibration Curve Linearity

The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), is a critical performance characteristic of a bioanalytical method. An R² value close to 1.0 indicates a strong correlation between the analyte concentration and the instrumental response. The following table summarizes the linearity data from various studies on Nevirapine quantification, employing different internal standards and analytical techniques.

Analyte(s)Internal StandardAnalytical MethodMatrixConcentration RangeLinearity (R²)Reference
Nevirapine, 2-OH Nevirapine, 3-OH NevirapineThis compound, Nevirapine-d3LC-APCI-MS/MSHairNVP: Not Specified, 2-OH NVP: Not Specified, 3-OH NVP: Not Specified> 0.99 for all compounds[1][2]
NevirapineNevirapine-d5LC-MS/MSHair0.25 - 100 ng/mg> 0.99[3]
NevirapineIndinavirHPLC-PDAPlasma500 - 15,000 ng/mL0.995[4][5]
Nevirapine, 2-OH Nevirapine, 3-OH NevirapineCarbamazepineHPLC-UVPlasmaNot SpecifiedNot Specified[6]
Nevirapine, 2-OH Nevirapine, 4-CA NevirapineHesperetinLC-ESI-MS/MSBaboon SerumNVP & 2-OHNVP: 1 - 1000 ng/mL, 4-CANVP: 5 - 1000 ng/mLNot Specified[7]
NevirapineNot Specified (IS used)LC-MS/MSPlasmaLow Curve: 25 - 1000 ng/mL, High Curve: 1000 - 10,000 ng/mLNot Specified[8]
NevirapineCarbamazepineHPLCPlasmaNot Specified0.992 - 0.997[9]
NevirapineNot SpecifiedRP-HPLCTablets20 - 60 µg/mLNot Specified[10]

Experimental Workflow for Calibration Curve Generation

The following diagram illustrates a typical experimental workflow for generating a calibration curve for Nevirapine quantification using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Prepare Stock Solutions (Nevirapine & IS) B Prepare Calibration Standards (Serial Dilutions) A->B C Prepare Quality Control Samples (Low, Mid, High) A->C D Spike Blank Matrix (Plasma, Hair, etc.) B->D C->D E Sample Extraction (e.g., Protein Precipitation, LLE, SPE) D->E F Inject Samples into LC-MS/MS E->F Analyze Extracts G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Integrate Peak Areas (Analyte & IS) J Calculate Peak Area Ratios (Analyte/IS) I->J K Construct Calibration Curve (Concentration vs. Ratio) J->K L Linear Regression Analysis (Determine R², Slope, Intercept) K->L

Experimental workflow for generating a calibration curve.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Quantification of Nevirapine and its Metabolites in Hair by LC-APCI-MS/MS

This method demonstrates the use of deuterated internal standards for the simultaneous quantification of Nevirapine and its metabolites.

  • Sample Preparation:

    • Weigh 10 mg of hair into a glass tube.

    • Add internal standard solutions (this compound and Nevirapine-d3).

    • Extract the analytes from the hair matrix using a suitable organic solvent (e.g., methanol).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic System: Agilent 1200 HPLC system.

    • Mass Spectrometer: ABI 3200Qtrap tandem mass spectrometer.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Nevirapine, 2-Hydroxy Nevirapine, 3-Hydroxy Nevirapine, and their deuterated internal standards are monitored.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking blank hair matrix with known concentrations of Nevirapine, 2-Hydroxy Nevirapine, and 3-Hydroxy Nevirapine.

    • Process the calibration standards alongside the unknown samples.

    • Construct the calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis to determine the linearity (R²), slope, and intercept of the curve.[1][2]

Protocol 2: Quantification of Nevirapine in Plasma by HPLC-PDA

This protocol provides an alternative method using a different internal standard and detection technique.

  • Sample Preparation:

    • To a plasma sample, add the internal standard (Indinavir).

    • Perform protein precipitation using a suitable solvent (e.g., methanol).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the HPLC system.

  • HPLC-PDA Conditions:

    • Chromatographic System: Waters 2795 Alliance HPLC system with a 2996 photodiode array (PDA) detector.

    • Column: Atlantis dC18, 5 µm, 3.9 mm × 150 mm.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 260 nm.

  • Calibration Curve:

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Nevirapine (ranging from 500 to 15,000 ng/mL).[4]

    • Process and analyze the calibration standards.

    • Construct the calibration curve by plotting the peak height response of Nevirapine against its concentration.

    • A linear regression with a weighting factor of 1/x is typically used. The method proved to be linear with an R² of 0.995.[4][5]

Conclusion

The selection of an appropriate internal standard and analytical method is crucial for achieving accurate and reliable quantification of Nevirapine in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity, consistently yielding excellent linearity (R² > 0.99). However, alternative methods, such as HPLC with UV detection, can also provide robust and linear results when properly validated, offering a cost-effective option for laboratories. The detailed protocols provided herein serve as a valuable resource for researchers to develop and validate their own bioanalytical methods for Nevirapine quantification.

References

inter-laboratory comparison of Nevirapine quantification with 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Inter-Laboratory Comparison of Nevirapine (B1678648) Quantification: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of Nevirapine, with a focus on the principles of inter-laboratory comparison and the use of deuterated internal standards such as 2-Hydroxy Nevirapine-d3. The information presented is synthesized from established proficiency testing programs and validated analytical methods to aid in the selection and implementation of robust quantification assays.

Accurate and precise quantification of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is critical for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety and efficacy in the treatment of HIV-1.[1] Inter-laboratory comparisons and proficiency testing are essential for standardizing results across different research and clinical sites, ensuring that data is reliable and comparable.[2][3][4] Such programs help identify potential analytical errors and improve the overall quality of therapeutic drug monitoring.[3]

Quantitative Data Summary: A Comparative Overview of Analytical Methods

While a direct inter-laboratory study on Nevirapine quantification using this compound is not publicly available, this section summarizes the performance of various validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods from different studies. These methods are representative of the approaches used in pharmacology laboratories and serve as a benchmark for comparison. The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte or its metabolite, is a common strategy to ensure high accuracy and precision.

Table 1: Comparison of LC-MS/MS Method Performance for Nevirapine Quantification

ParameterMethod A (Plasma)Method B (Dried Blood Spots)Method C (Hair)
Internal Standard Nevirapine-d5Nevirapine-d5Nevirapine-d3
Linearity Range 37.5 - 5991 ng/mL[5]50 - 10000 ng/mL[6]200 pg/mg (for NVP)
Accuracy (% Bias) -1.65% to 1.84%[5]-6.7% to 13.4%[6]Within ±15%
Precision (%CV) Inter-day: 1.03% to 2.31%[5]Inter-day: 1.9% to 12.0%[6]Inter-day: <15%[7]
Lower Limit of Quantification (LLOQ) 37.5 ng/mL[5]50 ng/mL[6]200 pg/mg
Recovery Not Specified≥70.7%[6]85% to 115%[7]

Experimental Protocols

This section details a representative experimental protocol for the quantification of Nevirapine in human plasma using LC-MS/MS. This methodology is based on common practices in the field and provides a foundation for establishing a validated assay.

Protocol: Quantification of Nevirapine in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction)

  • Objective: To extract Nevirapine and the internal standard from the plasma matrix and remove interfering substances.

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Pipette 300 µL of plasma into a clean tube.

    • Add the internal standard solution (e.g., Nevirapine-d5 in methanol).[5]

    • Vortex mix for 30 seconds.

    • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., water or a low-concentration organic solvent) to remove salts and polar impurities.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Objective: To chromatographically separate Nevirapine and its internal standard from other components.

  • Parameters:

    • HPLC System: A validated high-performance liquid chromatography system.[8][9]

    • Column: A reverse-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm).[5]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]

    • Flow Rate: 400 µL/min.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Objective: To detect and quantify Nevirapine and its internal standard with high specificity and sensitivity.

  • Parameters:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[6]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nevirapine: 267.1 → 198.1 m/z[6]

      • Nevirapine-d5 (Internal Standard): 272.1 → 199.0 m/z[6]

    • Collision Energy: Optimized for each transition (e.g., 34V for Nevirapine).[6]

4. Calibration and Quality Control

  • Objective: To ensure the accuracy and precision of the measurements.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Nevirapine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Process and analyze the calibration standards and QC samples along with the unknown samples in each analytical run.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, using a weighted linear regression.[8]

Visualizations: Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Nevirapine and a typical experimental workflow for its quantification.

Nevirapine_Metabolism NVP Nevirapine Metabolites Oxidative Metabolites NVP->Metabolites CYP3A4, CYP2B6 Hydroxy_2 2-Hydroxy Nevirapine Metabolites->Hydroxy_2 Hydroxy_3 3-Hydroxy Nevirapine Metabolites->Hydroxy_3 Hydroxy_12 12-Hydroxy Nevirapine Metabolites->Hydroxy_12 Conjugates Glucuronide Conjugates (Excreted) Hydroxy_2->Conjugates Hydroxy_3->Conjugates Hydroxy_12->Conjugates

Caption: Metabolic pathway of Nevirapine to its primary hydroxylated metabolites.

Lab_Workflow SampleCollection 1. Sample Collection (e.g., Plasma) SamplePrep 2. Sample Preparation (Solid Phase Extraction) SampleCollection->SamplePrep LC_Separation 3. LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis Report 6. Report Generation DataAnalysis->Report

Caption: A typical experimental workflow for Nevirapine quantification.

References

A Researcher's Guide to Selecting 2-Hydroxy Nevirapine-d3: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of stable isotope-labeled internal standards is paramount for accurate and reproducible bioanalytical results. This guide provides a framework for comparing 2-Hydroxy Nevirapine-d3 from various suppliers. Due to the limited availability of public quantitative data from suppliers, this guide focuses on empowering the end-user to make an informed decision by providing standardized experimental protocols for in-house verification of critical quality attributes.

When selecting a supplier for this compound, a crucial internal standard for pharmacokinetic and metabolic studies of the antiretroviral drug Nevirapine, researchers must consider several key performance parameters. While direct comparison of supplier data is often challenging due to the lack of publicly accessible Certificates of Analysis (CoAs), this guide outlines the essential data points to compare and provides detailed protocols for their verification.

Key Comparative Data

Upon obtaining CoAs from potential suppliers such as LGC Standards, Santa Cruz Biotechnology, and Pharmaffiliates, researchers should focus on the following quantitative data. A template for compiling this information is provided below.

ParameterSupplier ASupplier BSupplier C
Chemical Purity (%)
Isotopic Enrichment (%)
Deuterium (B1214612) Incorporation
Storage Conditions (°C)
Retest Date/Expiry Date
Certificate of Analysis (Link or Lot No.)(Link or Lot No.)(Link or Lot No.)

Experimental Protocols for Quality Verification

To ensure the purchased standard meets the required specifications, independent verification is recommended. The following are detailed protocols for assessing the key quality attributes of this compound.

Determination of Chemical and Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its unlabeled counterpart and other potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 20 mM ammonium acetate in water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound from the supplier in the same solvent to achieve a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Calculate the chemical purity by determining the peak area of this compound as a percentage of the total peak area of all observed peaks.

Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol determines the percentage of deuterium incorporation in the this compound molecule.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion MS system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire full scan mass spectra in the positive ion mode, focusing on the m/z range corresponding to the unlabeled (M) and deuterated (M+3) molecular ions of 2-Hydroxy Nevirapine.

  • Data Analysis:

    • Determine the ion intensities for the unlabeled molecule and the d3-labeled molecule.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Intensity of d3-labeled ion) / (Intensity of unlabeled ion + Intensity of d3-labeled ion) * 100

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and the position of deuterium labeling.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound in the chosen deuterated solvent.

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of unlabeled 2-Hydroxy Nevirapine. The absence or significant reduction of the signal corresponding to the protons on the deuterated methyl group will confirm the position and high level of deuterium incorporation.

Nevirapine Metabolism

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1][2][3] The major metabolic pathways involve hydroxylation at the 2, 3, 8, and 12 positions, followed by glucuronidation.[1][3] Understanding this pathway is crucial for designing and interpreting metabolic studies using this compound as an internal standard.

Nevirapine_Metabolism Nevirapine Nevirapine 2-Hydroxy Nevirapine 2-Hydroxy Nevirapine Nevirapine->2-Hydroxy Nevirapine CYP3A4 3-Hydroxy Nevirapine 3-Hydroxy Nevirapine Nevirapine->3-Hydroxy Nevirapine CYP2B6 8-Hydroxy Nevirapine 8-Hydroxy Nevirapine Nevirapine->8-Hydroxy Nevirapine 12-Hydroxy Nevirapine 12-Hydroxy Nevirapine Nevirapine->12-Hydroxy Nevirapine Glucuronide Conjugates Glucuronide Conjugates 2-Hydroxy Nevirapine->Glucuronide Conjugates UGTs 3-Hydroxy Nevirapine->Glucuronide Conjugates UGTs 8-Hydroxy Nevirapine->Glucuronide Conjugates UGTs 12-Hydroxy Nevirapine->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion CYP3A4 CYP3A4 CYP2B6 CYP2B6 UGT UGTs

Caption: Simplified metabolic pathway of Nevirapine.

Experimental Workflow for Supplier Comparison

The following workflow diagram illustrates the logical steps a researcher should take when evaluating this compound from different suppliers.

Supplier_Comparison_Workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_decision Decision Identify Suppliers Identify Suppliers Request CoAs Request CoAs Identify Suppliers->Request CoAs Compare CoAs Compare CoAs Request CoAs->Compare CoAs Procure Samples Procure Samples Compare CoAs->Procure Samples Perform In-house QC Perform In-house QC Procure Samples->Perform In-house QC Select Supplier Select Supplier Perform In-house QC->Select Supplier

Caption: Workflow for selecting a this compound supplier.

References

Validation of 2-Hydroxy Nevirapine-d3 for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the clinical investigation of nevirapine (B1678648), the accurate quantification of its metabolites is crucial for understanding its pharmacokinetics, safety, and efficacy. 2-Hydroxy nevirapine is a significant phase I metabolite of nevirapine. The use of a stable isotope-labeled internal standard, such as 2-Hydroxy Nevirapine-d3, is considered the gold standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the expected performance of this compound against a non-deuterated internal standard and includes supporting experimental protocols and diagrams to inform its validation and use in clinical research.

While specific validation data for this compound is not extensively published, this guide is based on established principles of bioanalytical method validation for deuterated internal standards. The data presented is representative of the expected performance and adheres to regulatory guidelines.

Data Presentation: Performance Comparison of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of a bioanalytical assay. A stable isotope-labeled internal standard like this compound is anticipated to outperform a non-deuterated analog in several key validation parameters.

Validation ParameterThis compound (Expected Performance)Non-Deuterated Internal Standard (e.g., Structural Analog)Rationale for Superior Performance of Deuterated Standard
Accuracy (% Bias) Within ± 5%Within ± 15%Co-elution and similar physicochemical properties lead to better compensation for matrix effects and extraction variability.
Precision (% CV) < 10%< 15%Identical behavior during sample processing and analysis minimizes variability.
Recovery Consistent and similar to the analyteMay be different from the analyteNear-identical chemical structure ensures similar extraction efficiency.
Matrix Effect Minimal and compensatedCan be significant and variableCo-elution ensures that the analyte and internal standard are subjected to the same degree of ion suppression or enhancement.
Stability Should be similar to the analyteMay differ from the analyteDeuteration does not typically alter the chemical stability of the molecule under standard bioanalytical conditions.

Experimental Protocols

A robust and validated bioanalytical method is essential for the reliable quantification of 2-hydroxynevirapine in clinical samples. Below is a representative experimental protocol for an LC-MS/MS method using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Hydroxy Nevirapine: m/z 283.1 → 242.1

    • This compound: m/z 286.1 → 245.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Mandatory Visualization

Nevirapine Metabolism Pathway

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation.

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Glucuronidation) Nevirapine Nevirapine Metabolite_2OH 2-Hydroxy Nevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxy Nevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxy Nevirapine Nevirapine->Metabolite_8OH CYP3A4, CYP2B6 Metabolite_12OH 12-Hydroxy Nevirapine Nevirapine->Metabolite_12OH CYP3A4 Glucuronide_2OH 2-Hydroxy Nevirapine Glucuronide Metabolite_2OH->Glucuronide_2OH UGT Glucuronide_3OH 3-Hydroxy Nevirapine Glucuronide Metabolite_3OH->Glucuronide_3OH UGT Glucuronide_8OH 8-Hydroxy Nevirapine Glucuronide Metabolite_8OH->Glucuronide_8OH UGT Glucuronide_12OH 12-Hydroxy Nevirapine Glucuronide Metabolite_12OH->Glucuronide_12OH UGT

Caption: Major metabolic pathways of nevirapine.

Experimental Workflow for Bioanalysis

The following diagram illustrates the logical workflow for the quantification of 2-hydroxynevirapine in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with 2-Hydroxy Nevirapine-d3 (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Data Acquisition and Quantification Inject->Quantify

Caption: Bioanalytical workflow for 2-hydroxynevirapine analysis.

Assessing the Recovery of 2-Hydroxy Nevirapine-d3: A Comparative Guide to Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the anti-HIV drug Nevirapine and its metabolites, the accurate quantification of the internal standard, 2-Hydroxy Nevirapine-d3, is paramount for reliable pharmacokinetic and metabolic studies. The choice of extraction method from biological matrices significantly impacts the recovery of this deuterated internal standard, and consequently, the precision of the analytical results. This guide provides an objective comparison of common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the recovery of Nevirapine and its metabolites, with a focus on providing insights applicable to this compound.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is a critical step in bioanalytical method development. It aims to isolate the analyte and internal standard from the complex biological matrix, minimize interferences, and ensure high and reproducible recovery. While specific comparative data on the recovery of this compound across different extraction methods in plasma is limited in the readily available literature, we can infer performance from studies on Nevirapine and other internal standards.

Extraction Method Principle Reported Recovery of Nevirapine/Internal Standard (in Plasma) Advantages Disadvantages
Protein Precipitation (PPT) Addition of a miscible organic solvent (e.g., acetonitrile (B52724), methanol) to denature and precipitate plasma proteins.92% - 114%[1][2][3]Simple, fast, and requires minimal method development.Less clean extract, potential for ion suppression in LC-MS/MS, and matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous plasma and an organic solvent).Described as "maximum" with methyl tert-butyl ether; another study reported 70% for Nevirapine and 84% for an internal standard (Carbamazepine)[4].Cleaner extracts than PPT, can be highly selective by optimizing solvent and pH.Can be labor-intensive, may require larger solvent volumes, and can be challenging to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent, providing a high degree of sample cleanup.While specific recovery data for this compound was not found, SPE is generally known for providing high and reproducible recoveries.Provides the cleanest extracts, minimizes matrix effects, is highly selective, and easily automated.More expensive than PPT and LLE, and requires more extensive method development.

Experimental Protocols

Below are detailed methodologies for the three key extraction techniques discussed.

Protein Precipitation (PPT) Protocol

This protocol is a common and straightforward method for the extraction of Nevirapine and its metabolites from plasma.

Materials:

  • Human plasma sample

  • Acetonitrile (ACN), cold

  • This compound internal standard (IS) solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike the plasma sample with an appropriate volume of this compound IS solution.

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

LLE offers a cleaner sample extract compared to PPT and can be optimized for selectivity.

Materials:

  • Human plasma sample

  • Methyl tert-butyl ether (MTBE)

  • This compound internal standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To a glass test tube, add 500 µL of human plasma.

  • Add the internal standard solution of this compound.

  • Add 5 mL of methyl tert-butyl ether to the plasma sample.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective method for producing clean extracts and minimizing matrix effects, crucial for sensitive bioanalytical assays.

Materials:

  • Human plasma sample

  • SPE cartridge (e.g., C18)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for equilibration)

  • This compound internal standard (IS) solution

  • SPE manifold

  • Evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water.

  • Loading: Mix 500 µL of plasma with the this compound IS solution and load the mixture onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizing the Experimental Workflow

To better understand the logical flow of assessing the recovery of this compound, the following diagram illustrates the key steps in the experimental process.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_assessment Recovery Assessment Plasma Human Plasma Sample Spike Spike with 2-Hydroxy Nevirapine-d3 (IS) Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Method A LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Spike->LLE Method B SPE Solid-Phase Extraction (C18 Cartridge) Spike->SPE Method C LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Acquisition (Peak Area of IS) LCMS->Data Calculation Calculate % Recovery (Compare pre- vs. post-extraction) Data->Calculation Comparison Compare Recovery Across Methods A, B, and C Calculation->Comparison

Caption: Workflow for assessing this compound recovery.

Conclusion

The choice of extraction method for this compound significantly influences its recovery and, consequently, the accuracy and reliability of bioanalytical data. While Protein Precipitation offers a rapid and straightforward approach with high reported recoveries for the parent drug, it may introduce matrix effects. Liquid-Liquid Extraction provides a cleaner sample but can be more labor-intensive. Solid-Phase Extraction stands out as the method of choice for achieving the cleanest extracts and minimizing matrix effects, which is often critical for high-sensitivity LC-MS/MS assays, although it requires more significant method development.

For optimal results, it is recommended to perform a validation study that directly compares these methods for the recovery of this compound in the specific biological matrix of interest. This will ensure the selection of the most appropriate method that balances recovery, cleanliness, throughput, and cost for your specific research needs.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy Nevirapine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazards

2-Hydroxy Nevirapine-d3 should be handled with care, assuming it shares similar hazard characteristics with its parent compound, Nevirapine. Nevirapine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[3] Therefore, proper containment and disposal are crucial to prevent human exposure and environmental contamination.

Key Hazard Information for the Parent Compound (Nevirapine):

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1]
Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves/protective clothing.[1][2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection/face protection.[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2]
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)Avoid release to the environment.[3]

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of solid this compound waste and contaminated materials.

Materials:

  • Appropriately labeled, leak-proof hazardous waste container

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Waste disposal bags (as per institutional guidelines)

  • Absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup

Procedure:

  • Segregation:

    • Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

  • Containerization:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the container securely closed when not in use.[3]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[3]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[3]

  • Disposal:

    • The recommended method for the disposal of pharmaceutical waste like Nevirapine is high-temperature incineration at an approved hazardous waste disposal facility.[3] This method ensures the complete destruction of the compound.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.[3]

Logical Workflow for Disposal

Start Start: Identify This compound Waste Assess Assess Hazards (Assume similar to Nevirapine) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste (Solid waste & contaminated items) PPE->Segregate Containerize Containerize in Labeled, Leak-Proof Container Segregate->Containerize Store Store Securely in Designated Area Containerize->Store Arrange Arrange for Professional Disposal (Licensed Vendor) Store->Arrange Incinerate High-Temperature Incineration Arrange->Incinerate End End: Disposal Complete Incinerate->End

References

Personal protective equipment for handling 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 2-Hydroxy Nevirapine-d3. The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this chemical compound.

Compound Information

PropertyValueSource
Chemical Name 5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one[1]
Molecular Formula C₁₅H₁₁D₃N₄O₂[1]
Molecular Weight 285.32 g/mol [1][2]
CAS Number 1329834-05-0[2]
Unlabelled CAS 254889-31-1[1][2]
Appearance Solid[3]
Parent Compound Nevirapine[4]

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment
PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free nitrile gloves complying with ASTM D6978-05 are recommended.[7][8] Vinyl gloves are not suitable.[7]
Body Protection Gown/Lab CoatDisposable, fluid-resistant gown that covers the arms and body.[9]
Eye Protection Safety Glasses/GogglesWear safety glasses with side shields or chemical splash goggles.[3][6]
Face Protection Face ShieldA full face shield should be worn in addition to safety glasses when there is a risk of splashing.[7]
Respiratory Protection RespiratorFor handling powders outside of a containment system, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[10]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[11]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are within reach inside the containment area.

  • Don PPE: Put on all required PPE in the correct order (gown, then mask/respirator, then eye/face protection, and finally two pairs of gloves).

Weighing and Aliquoting
  • Tare Equipment: Place a tared weigh boat or paper on the analytical balance.

  • Dispense Compound: Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust. Use a light touch and slow movements.

  • Close Container: Immediately and securely close the primary container of the compound.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood. Ensure the vessel is capped before removing it from the containment area.

Post-Handling
  • Decontamination: Wipe down all surfaces and equipment in the work area with an appropriate deactivating agent or 70% ethanol.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[3]

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.[6]

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) must be placed in a designated, clearly labeled, and sealed cytotoxic waste container.[9]
Liquid Waste Contaminated liquid waste should be collected in a sealed, shatterproof container that is clearly labeled as "Cytotoxic Waste."
Sharps Contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for cytotoxic waste.

Emergency Procedures

Spills
  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Put on appropriate PPE, including a respirator.

  • Contain Spill: Use a chemical spill kit to absorb the material. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Clean Up: Carefully collect all contaminated materials and place them in a cytotoxic waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[3][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Workflow Diagram

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials (PPE, Equipment, Waste Bins) prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve decontaminate Decontaminate Work Area weigh->decontaminate solid_waste Solid Cytotoxic Waste weigh->solid_waste Contaminated materials dissolve->decontaminate liquid_waste Liquid Cytotoxic Waste dissolve->liquid_waste Contaminated solvent doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands doff_ppe->solid_waste Used PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.